Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTYXWQEMLQCPO-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453856 | |
| Record name | Methyl (5S)-5-phenyl-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155343-63-8 | |
| Record name | Methyl (5S)-5-phenyl-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Architecting the Pyrrolidine Core: Asymmetric Synthesis of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
Executive Summary & Pharmacological Significance
The pyrrolidine ring is a universally recognized "privileged scaffold" in medicinal chemistry, providing a rigid, three-dimensional framework that dictates precise spatial arrangements of pharmacophores. Specifically, 5-phenylpyrrolidine-2-carboxylates (commonly referred to as 5-phenylprolines) are critical structural components in the design of highly potent therapeutics. They serve as the primary recognition motif in dual inhibitors of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) (e.g., RB 106) used for congestive heart failure 1, as well as in noncovalent inhibitors targeting Staphylococcus aureus Sortase A (SrtA) 2.
Synthesizing the (2S,5S) diastereomer presents a distinct stereochemical challenge. The trans relationship between the C2 methyl ester and the C5 phenyl group requires absolute control during the cyclization event, while simultaneously preventing late-stage epimerization at the highly acidic C2 α-proton. This whitepaper details the mechanistic causality and self-validating protocols for the two most robust asymmetric pathways to this molecule: Rh(II)-catalyzed carbenoid N-H insertion and Cu(I)-catalyzed 1,3-dipolar cycloaddition.
Retrosynthetic Analysis & Strategic Causality
Constructing the (2S,5S) stereocenters requires orthogonal strategies depending on the desired substitution pattern of the final pyrrolidine.
Strategy A: Chiral Sulfinimine-Directed Rh(II) Carbenoid N-H Insertion Pioneered by Davis and colleagues, this stepwise approach utilizes an enantiopure (S)-tert-butanesulfinamide auxiliary to unambiguously set the C5 stereocenter via a Mannich-type addition. Subsequent diazo transfer and Rh(II)-catalyzed intramolecular N-H insertion close the ring, establishing the C2 center. The causality behind utilizing Rh(II) over Cu(I) in this step lies in the bimetallic rhodium core's ability to stabilize the highly electrophilic carbenoid, effectively suppressing the competing Wolff rearrangement 3.
Strategy B: Catalytic Asymmetric 1,3-Dipolar Cycloaddition (1,3-DC) For applications requiring highly functionalized pyrrolidines, the 1,3-DC of azomethine ylides is unparalleled. By employing a Cu(I)-Fesulphos catalyst, the entire ring is assembled in a single concerted step. The planar chiral P,S-ligand creates a rigid, sterically demanding pocket that forces the dipolarophile to approach exclusively via an endo transition state, locking in the relative stereochemistry 4.
Quantitative Comparison of Synthetic Strategies
| Synthetic Strategy | Catalyst / Chiral Auxiliary | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Key Advantage |
| 1,3-Dipolar Cycloaddition | Cu(I)-Fesulphos | 85–94 | >99 | >95:5 (endo:exo) | Single-step core assembly |
| N-H Carbenoid Insertion | Rh₂(OAc)₄ / (S)-Sulfinamide | 75–82 | >95 | 60:40 (cis:trans)* | High functional group tolerance |
| Asymmetric Hydrogenation | Ru-BINAP (Pyrrole reduction) | 88 | 92 | 90:10 | High atom economy |
*Note: The 60:40 diastereomeric mixture in the N-H insertion route is highly advantageous as the cis and trans isomers are readily separable via silica gel chromatography following intermediate thioketalization.
Core Methodology 1: Rh(II)-Catalyzed N-H Insertion & Deoxygenation
This protocol details the critical cyclization of a δ-amino α-diazo-β-ketoester into the 3-oxo-5-phenylproline intermediate, followed by deoxygenation to yield the target Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate.
Causality of Experimental Design
The choice of Rh₂(OAc)₄ is non-negotiable for this transformation. The acetate ligands provide a perfectly balanced electronic environment—making the carbenoid reactive enough for intramolecular N-H insertion, yet stable enough to prevent intermolecular dimerization. Furthermore, direct dissolving-metal reduction of the resulting 3-oxo group would epimerize the delicate C2 stereocenter. Therefore, a mild thioketalization followed by Raney Nickel desulfurization is employed to preserve the (2S,5S) absolute configuration 3.
Step-by-Step Protocol
Step 1: Carbenoid Generation and Cyclization
-
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Charge the flask with Rh₂(OAc)₄ (0.05 equiv, 2 mol%) and anhydrous CH₂Cl₂ (0.02 M relative to substrate).
-
Addition: Dissolve the enantiopure δ-amino α-diazo-β-ketoester (1.0 equiv) in anhydrous CH₂Cl₂. Add this solution dropwise over 2 hours via a syringe pump to the vigorously stirring catalyst suspension at reflux (40 °C).
-
Reaction: Maintain reflux for an additional 1 hour post-addition. The solution will transition from a pale green to a deep emerald hue as the carbenoid cycle initiates.
-
Validation & In-Process Control: Withdraw a 50 µL aliquot. Perform FT-IR spectroscopy. The reaction is complete only when the strong diazo stretching frequency at ~2130 cm⁻¹ is completely absent.
-
Workup: Concentrate the mixture in vacuo and purify via flash chromatography (Hexanes/EtOAc, 70:30) to isolate the 3-oxo-5-phenylproline diastereomers.
Step 2: Deoxygenation via Thioketalization
-
Thioketal Formation: Dissolve the 3-oxo proline mixture in CH₂Cl₂ at 0 °C. Add 1,2-ethanedithiol (10.0 equiv) followed by dropwise addition of BF₃·OEt₂ (2.5 equiv). Stir for 12 hours at room temperature.
-
Separation (Self-Validation): Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. The cis and trans thioketal diastereomers exhibit distinct R_f values (ΔR_f ≈ 0.15 in 80:20 Hexanes/EtOAc) and must be separated via column chromatography at this stage to isolate the pure (2S,5S) precursor.
-
Desulfurization: Treat the isolated (2S,5S)-thioketal with W-2 Raney Nickel in absolute ethanol at reflux for 4 hours. Filter through Celite and concentrate to yield pure Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate.
Core Methodology 2: Enantioselective 1,3-Dipolar Cycloaddition
For the synthesis of highly substituted 5-phenylproline derivatives, the catalytic asymmetric 1,3-DC of azomethine ylides is the gold standard 5.
Causality of Catalyst Design
The Cu(I)-Fesulphos complex is a masterclass in stereocontrol. When the azomethine ylide (generated in situ from methyl α-benzylideneamino acetate and a base) coordinates to the copper center, the Re face of the ylide is completely shielded by the bulky ferrocene backbone of the Fesulphos ligand. Consequently, the dipolarophile is forced to approach from the Si face via an endo transition state. This maximizes secondary orbital overlap between the dipole and dipolarophile, yielding the (2S,5S)-configuration with exceptional enantiomeric excess (>99% ee) 4.
Step-by-Step Protocol
-
Catalyst Activation: In an argon-filled glovebox, combine Cu(CH₃CN)₄ClO₄ (3 mol%) and (R)-Fesulphos ligand (3.3 mol%) in anhydrous CH₂Cl₂. Stir for 30 minutes at room temperature until a homogeneous bright orange solution forms.
-
Ylide Generation: Cool the catalyst solution to -20 °C. Add the imino ester precursor (1.0 equiv) and the dipolarophile (e.g., an electron-deficient alkene, 1.2 equiv).
-
Cycloaddition: Add triethylamine (5 mol%) dropwise to deprotonate the imino ester, generating the active metallo-azomethine ylide. Stir at -20 °C for 16 hours.
-
Validation & In-Process Control: Monitor the reaction via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min). The reaction is deemed successful when the major enantiomer peak (t_R ≈ 22.5 min) integrates to >99% relative to the minor peak (t_R ≈ 19.0 min) 6.
-
Isolation: Filter the cold reaction mixture directly through a short pad of silica gel (eluting with Et₂O) to remove the copper catalyst. Concentrate and purify via flash chromatography.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow and intermediate progression of the Rh(II)-catalyzed asymmetric synthesis pathway, highlighting the critical points of stereocontrol.
Figure 1: Rh(II)-Catalyzed Asymmetric Synthesis Pathway for 5-Phenylprolines
References
-
Design of Orally Active Dual Inhibitors of Neutral Endopeptidase and Angiotensin-Converting Enzyme with Long Duration of Action. Journal of Medicinal Chemistry - ACS Publications.1
-
Selection of Promising Novel Fragment Sized S. aureus SrtA Noncovalent Inhibitors Based on QSAR and Docking Modeling Studies. ResearchGate.2
-
Asymmetric Synthesis of Substituted Prolines from δ-Amino β-Ketoesters. Methyl (2S,5R)-(+)-5-Phenylpyrrolidine-2-carboxylate. Organic Letters - ACS Publications.3
-
CuI—Fesulphos Complexes: Efficient Chiral Catalysts for Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate.4
-
Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions. Chemical Reviews - ACS Publications.5
-
Enantioselective 1,3-Dipolar Cycloaddition Using (Z)–Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopy. RUA.6
Sources
Advanced Molecular Design: A Technical Guide to Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Structural Rationale
Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a highly functionalized, conformationally restricted chiral building block. As a rigidified proline analog, the presence of a phenyl group at the C5 position and a methyl ester at the C2 position provides two orthogonal vectors for chemical derivatization[1]. In modern drug discovery, controlling the spatial orientation of pharmacophores is paramount. The (2S,5S) trans-configuration ensures that the hydrophobic phenyl moiety and the hydrogen-bond-accepting ester project into distinct spatial quadrants, minimizing the entropic penalty upon binding to complex biological targets such as G-protein coupled receptors (GPCRs)[2] and bacterial lectins[3].
Physicochemical Profiling
Understanding the foundational physical and chemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The compound is frequently isolated and stored as a hydrochloride salt to prevent spontaneous cyclization or degradation of the secondary amine[4].
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate |
| CAS Number | 2170170-16-6 (HCl salt)[4], 1248550-88-0 (Free Base)[1] |
| Molecular Weight | 205.257 g/mol (Free Base)[1] |
| Molecular Formula | C12H15NO2 |
| InChI Key | PLTYXWQEMLQCPO-UHFFFAOYSA-N[1] |
| Stereochemistry | (2S, 5S) - trans configuration |
| Primary Reactive Sites | C2 (Ester hydrolysis/reduction), N1 (Alkylation/Acylation)[1] |
Enantioselective Synthesis & Mechanistic Causality
The asymmetric construction of 2,5-disubstituted pyrrolidines is notoriously challenging due to the propensity for epimerization at the alpha-carbon (C2) and the difficulty of controlling facial selectivity during ring closure[5]. A highly robust method for synthesizing these scaffolds is the Enantioselective 1,3-Dipolar Cycloaddition (1,3-DC) of azomethine ylides[6].
Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition
This protocol utilizes a chiral metal-ligand complex to dictate the stereochemical outcome of the pyrrolidine core.
Step 1: Catalyst Pre-assembly (The Causality of Coordination)
-
Action: In an oven-dried Schlenk tube under N2, mix a chiral N,O-ligand (5 mol%) and a Silver(I) salt (e.g., AgOAc, 5 mol%) in dry toluene. Stir for 30 minutes at 25 °C.
-
Causality: Pre-complexation is absolutely critical. It ensures the Ag(I) metal center is fully coordinated by the chiral ligand, creating a sterically demanding pocket. If free Ag(I) remains, it will catalyze a rapid, racemic background reaction, destroying the enantiomeric excess (ee%)[6].
Step 2: Ylide Generation & Cycloaddition
-
Action: Add the imino ester precursor (1.0 equiv) and the functionalized alkene dipolarophile (1.2 equiv). Finally, add triethylamine (TEA, 5 mol%) and stir for 16 hours at 25 °C.
-
Causality: TEA acts as a non-nucleophilic base to deprotonate the alpha-carbon of the imino ester, generating the reactive azomethine ylide in situ. The ylide immediately coordinates to the chiral Ag(I) complex, which shields one enantioface, forcing the dipolarophile to attack from the exposed face, thereby establishing the (2S,5S) stereocenters[6].
Step 3: Self-Validating Quality Control
-
Validation: Quench the reaction with aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.
-
System Check: The protocol is validated by running the purified product on a Chiralpak AD-H HPLC column (n-hexane/isopropanol 90:10, 1.0 mL/min). A successful reaction must yield an enantiomeric excess (ee) of >90%[6]. Relative stereochemistry (cis vs. trans) must be confirmed via 2D NOESY NMR, looking for the absence of an NOE cross-peak between the C2 and C5 protons, confirming the trans (2S,5S) relationship.
Workflow of Enantioselective 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis.
Downstream Functionalization for Drug Discovery
Once the core is synthesized, the secondary amine (N1) serves as the primary site for diversification. This scaffold has proven highly effective in two major therapeutic areas: GPCR agonism and antibacterial glycomimetics.
Application A: GPR43 (FFA2) Receptor Agonists
GPR43 is a GPCR activated by short-chain fatty acids, playing a key role in metabolic and inflammatory diseases. Substituted 5-phenylpyrrolidines act as potent synthetic agonists for GPR43, triggering both Gq (calcium mobilization) and Gi/o (cAMP inhibition) signaling pathways[2].
Protocol 2: HATU-Mediated N-Acylation for GPCR Ligands
-
Action: Dissolve the specific carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous MeCN. Add N,N-Diisopropylethylamine (DIEA, 3.0 equiv) and stir for 10 minutes. Add Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride (1.0 equiv) and stir at room temperature until completion.
-
Causality: HATU is explicitly chosen over standard EDC/NHS coupling because it rapidly forms a highly reactive HOAt ester. This speed is critical to outcompete the base-catalyzed epimerization of the sensitive C2 stereocenter. DIEA is used because its steric bulk prevents it from acting as a competing nucleophile[2].
-
Validation: LC-MS is used to confirm the mass of the N-acylated product. 1H-NMR is critical here; N-acyl pyrrolidines typically exhibit two distinct sets of signals in NMR due to the slow interconversion of cis and trans amide rotamers.
Dual Gq and Gi/o signaling pathway activated by GPR43 pyrrolidine-based agonists.
Application B: Glycomimetics Targeting Bacterial Lectins
In the fight against multidrug-resistant pathogens like Burkholderia cenocepacia, the (2S,5S)-pyrrolidine core is utilized as a rigid spacer in glycomimetics targeting the BC2L-C lectin[3]. The rigidity of the pyrrolidine ring precisely positions a fucose-mimicking moiety into the N-terminal trimeric domain of the lectin, achieving micromolar affinity by minimizing the entropic penalty of binding compared to flexible linear linkers[3].
References
-
Asymmetric Synthesis of Substituted Prolines from δ-Amino β-Ketoesters. Methyl (2S,5R)-(+)-5-Phenylpyrrolidine-2-carboxylate Source: Organic Letters (ACS Publications) URL:[Link]
-
Enantioselective 1,3-Dipolar Cycloaddition Using (Z)–Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines Source: Molecules (via RUA - Universidad de Alicante) URL:[Link]
- Substituted pyrrolidines as G-protein coupled receptor 43 agonists (US11072582B2)
-
Glycomimetic ligands targeting bacterial lectins: rational design, synthesis and biophysical evaluation Source: AIR (Archivio Istituzionale della Ricerca - Università degli Studi di Milano) URL:[Link]
Sources
- 1. Methyl 5-phenylpyrrolidine-2-carboxylate | 1248550-88-0 | Benchchem [benchchem.com]
- 2. US11072582B2 - Substituted pyrrolidines as G-protein coupled receptor 43 agonists - Google Patents [patents.google.com]
- 3. air.unimi.it [air.unimi.it]
- 4. arctomsci.com [arctomsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rua.ua.es [rua.ua.es]
Physicochemical & Pharmacokinetic Profiling: Pyrrolidine vs. Piperidine
The pyrrolidine ring—a five-membered, saturated nitrogenous heterocycle—is a foundational pillar in modern drug discovery. As a Senior Application Scientist navigating the complexities of lead optimization, I frequently rely on the pyrrolidine scaffold to solve intricate pharmacokinetic and pharmacodynamic challenges. Recent analyses confirm that pyrrolidine is the most common five-membered heterocycle found in FDA- and EMA-approved pharmaceuticals, appearing across diverse therapeutic areas including oncology, infectious diseases, and metabolic disorders[1].
This technical guide deconstructs the structural, physicochemical, and synthetic rationale behind the pyrrolidine scaffold, providing actionable insights for drug development professionals.
In medicinal chemistry, the choice between a five-membered pyrrolidine and a six-membered piperidine ring is a critical decision that dictates a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While they differ by only a single methylene unit, their 3D conformations and electronic distributions yield distinct physicochemical behaviors[2].
Causality in Scaffold Selection:
-
Lipophilicity (logP): Pyrrolidine is inherently less lipophilic than piperidine. Replacing a piperidine with a pyrrolidine reduces the logP, which often enhances aqueous solubility and mitigates off-target hydrophobic interactions (e.g., hERG liability).
-
Basicity (pKa): Pyrrolidine is slightly more basic due to the greater conformational stabilization of its protonated form. This ensures robust protonation at physiological pH, facilitating critical ionic interactions with target aspartate or glutamate residues.
-
Conformational Flexibility: Unlike piperidine, which prefers a rigid chair conformation, pyrrolidine rapidly interconverts between envelope and twist conformations. This flexibility allows the scaffold to adapt to induced-fit binding pockets, maximizing van der Waals contacts.
Table 1: Comparative Physicochemical Properties
| Property | Pyrrolidine | Piperidine | Medicinal Chemistry Implication |
| pKa (Conjugate Acid) | ~11.27[2] | ~11.22[2] | Both provide strong basicity for cation- |
| logP (Octanol/Water) | 0.46[2] | 0.84[2] | Pyrrolidine offers a more hydrophilic profile, improving oral bioavailability. |
| Conformational State | Flexible (Envelope/Twist) | Rigid (Chair) | Pyrrolidine is preferred when target engagement requires structural adaptability. |
| Metabolic Stability | High (Susceptible at | High (Susceptible at | Both require strategic substitution (e.g., fluorination) to block oxidative soft spots. |
Structural Biology & Target Engagement: The Vildagliptin Case Study
To understand the power of the pyrrolidine scaffold, we must examine its role in target engagement. A premier example is Vildagliptin , a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used to treat Type 2 diabetes[3].
Vildagliptin utilizes a cyanopyrrolidine core. The pyrrolidine ring acts as a precise vector, directing the electrophilic nitrile group deep into the S1 pocket of the DPP-4 enzyme[4].
Mechanistic Causality:
-
S1 Pocket Insertion: The hydrophobic nature of the pyrrolidine ring perfectly complements the lipophilic S1 domain (containing Tyr666) of DPP-4[4].
-
Covalent Trapping: Once positioned, the nitrile group undergoes a nucleophilic attack by the hydroxyl group of the catalytic Ser630 residue[3].
-
Substrate-Blocker Kinetics: This forms a reversible covalent imidate bond. Because of this architecture, Vildagliptin acts as a "substrate-blocker" with a slow dissociation half-life (~1 hour), resulting in prolonged enzyme inhibition (12–16 hours) despite a short circulating half-life (~2 hours)[3].
Caption: Mechanism of action for Vildagliptin: Cyanopyrrolidine-mediated covalent inhibition of DPP-4.
Synthetic Methodologies: 1,3-Dipolar Cycloaddition
Constructing highly functionalized pyrrolidines requires atom-economical and stereoselective methods. The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes (dipolarophiles) is the gold standard for synthesizing complex, multi-substituted pyrrolidine and spiro-pyrrolidine scaffolds[5].
Experimental Protocol: Stereoselective Synthesis of Spirooxindole-Pyrrolidines
This protocol describes a multicomponent, one-pot reaction to generate functionalized N-fused pyrrolidinyl spirooxindoles, a highly privileged motif in oncology and antimicrobial research[5].
Reagents & Materials:
-
Isatin derivative (0.5 mmol)
- -Amino acid (e.g., L-proline or sarcosine) (0.6 mmol)
-
Dipolarophile (e.g., maleimide or 1,4-enedione) (0.6 mmol)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH) (3 mL)
Step-by-Step Methodology:
-
Ylide Generation (In Situ): To a 10 mL round-bottomed flask, add the isatin derivative and the
-amino acid in 3 mL of EtOH.-
Causality: The protic solvent facilitates the decarboxylative condensation of the amino acid with the carbonyl group of isatin, generating the highly reactive azomethine ylide (the 1,3-dipole)[5].
-
-
Cycloaddition: Add the dipolarophile to the stirring mixture. Stir the reaction at room temperature for 4 hours.
-
Causality: The electron-deficient dipolarophile rapidly undergoes a concerted [3+2] cycloaddition with the azomethine ylide. Room temperature is often sufficient for highly reactive dipolarophiles like maleimides, ensuring high diastereoselectivity (>99:1 dr) by preventing thermal epimerization[5].
-
-
Reaction Monitoring: Monitor the disappearance of the isatin derivative via Thin Layer Chromatography (TLC) using an EtOAc/Hexane eluent system.
-
Workup & Purification: Upon completion, a precipitate will typically form. Collect the resulting solid by vacuum filtration.
-
Causality: The highly rigid, functionalized spiro-pyrrolidine product is significantly less soluble in cold EtOH than the starting materials. Washing the filter cake with cold EtOH (2–3 times) removes unreacted precursors without the need for silica gel chromatography, maximizing yield (typically 76–95%)[5].
-
Caption: Workflow for the multicomponent 1,3-dipolar cycloaddition synthesis of spiro-pyrrolidines.
Clinical Validation: FDA-Approved Pyrrolidine Drugs
The clinical translation of the pyrrolidine scaffold is vast. In recent years, the FDA has approved several novel therapeutics relying on this ring system to achieve target specificity and optimal pharmacokinetics[6].
Table 2: Recent FDA-Approved Pyrrolidine-Containing Therapeutics
| Drug Name | Approval Year | Therapeutic Target | Role of Pyrrolidine Scaffold |
| Daridorexant | 2022[6] | Orexin Receptor (Insomnia) | Provides conformational restriction to orient the pharmacophore into the receptor's binding pocket. |
| Pacritinib | 2022[6] | JAK-2 Inhibitor (Myelofibrosis) | Enhances aqueous solubility and acts as a basic hinge-binding motif. |
| Futibatinib | 2022[6] | FGFR-4 Inhibitor (Cholangiocarcinoma) | Modulates the lipophilicity of the macrocyclic core, improving cellular permeability. |
| Vildagliptin | 2007 (EMA) | DPP-4 Enzyme (Type 2 Diabetes) | Directs the cyano-warhead into the S1 pocket for covalent enzyme inhibition[4]. |
References
Sources
- 1. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ovid.com [ovid.com]
- 4. brieflands.com [brieflands.com]
- 5. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Precision Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition: A Technical Guide for Drug Discovery
Executive Summary
The pyrrolidine ring is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous biologically active compounds, including hepatitis C virus (HCV) inhibitors, peroxisome proliferator-activated receptor (PPAR) agonists, and complex spirooxindole-based anticancer agents[1]. In the realm of synthetic methodology, the 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides with electron-deficient alkenes (dipolarophiles) stands as the most powerful, atom-economical strategy to construct the pyrrolidine core. This transformation allows for the simultaneous formation of two carbon-carbon bonds and up to four contiguous stereocenters in a single step[2].
This technical guide provides an in-depth analysis of the mechanistic causality, catalytic systems, and self-validating experimental protocols required to master asymmetric 1,3-dipolar cycloadditions in modern drug discovery workflows.
Mechanistic Foundations: The Causality of Azomethine Ylide Cycloadditions
To rationally design a cycloaddition protocol, one must understand the thermodynamic and kinetic driving forces governing the generation and reactivity of the 1,3-dipole.
Azomethine ylides are highly reactive, transient intermediates. In modern catalytic asymmetric protocols, they are typically generated in situ from stable α-iminoester precursors. The causality of this activation relies on transition metal coordination:
-
Chelation: A transition metal (commonly Cu(I) or Ag(I)) coordinates to both the nitrogen and the oxygen atoms of the α-iminoester, forming a rigid five-membered metallocycle.
-
Acidification: This bidentate coordination withdraws electron density from the α-carbon, drastically lowering the pKa of the α-proton.
-
Deprotonation: A mild base (e.g., triethylamine, or even the acetate counterion in AgOAc) can now easily deprotonate the α-carbon, generating the metal-bound azomethine ylide[3].
The subsequent cycloaddition with an electron-deficient alkene proceeds via a concerted, though often asynchronous, [3+2] pathway governed by HOMO-LUMO interactions. The chiral ligand bound to the metal center creates a sterically demanding pocket, shielding one face of the dipole and dictating the facial approach of the dipolarophile, thus controlling the absolute stereochemistry.
Mechanistic pathway of metal-catalyzed azomethine ylide generation and [3+2] cycloaddition.
Catalytic Asymmetric 1,3-Dipolar Cycloaddition (CA-1,3-DC)
The choice of metal and chiral ligand is not arbitrary; it is a calculated decision that dictates the stereochemical outcome (endo vs. exo diastereoselectivity, and enantioselectivity).
While the endo approach is generally favored due to secondary orbital interactions between the dipole and the electron-withdrawing group of the dipolarophile, specific ligand architectures can reverse this inherent preference. For instance, while most Cu(I) and Ag(I) systems yield endo-pyrrolidines, the use of bulky ligands like DTBM-Segphos with CuI can induce a complete switch to exo-selectivity when reacting with β-phenylsulfonyl enones[4].
Table 1: Comparison of Metal/Ligand Systems and Stereochemical Outcomes
| Metal Source | Chiral Ligand | Dipolarophile | Typical Selectivity | Reference |
| AgOAc | Ferrocenyl P,S-ligands | Maleimides | High endo, up to 93% ee | [5] |
| Cu(CH3CN)4PF6 | TF-BiphamPhos | Trifluorocrotonates | High endo, >95% ee | [6] |
| CuI | Segphos / DTBM-Segphos | β-Phenylsulfonyl Enones | Switchable endo to exo | [4] |
| AgOAc | Ferrocenyl N,P-ligands | Dimethyl maleate | High endo, up to 98% ee | [3] |
| Cu(I) / Ru(II) | Relay Catalysis System | Unreactive Allylic Alcohols | High endo, >90% ee | [7] |
Experimental Methodology: A Self-Validating Protocol
To ensure reproducibility and high enantiomeric excess (ee), the experimental setup must be treated as a self-validating system where each step contains internal logic to prevent failure. Below is a standardized protocol for the Cu(I)-catalyzed asymmetric 1,3-DC of azomethine ylides.
Step-by-Step Protocol
1. Catalyst Preparation (Pre-activation)
-
Action: In a flame-dried Schlenk tube under an Argon atmosphere, dissolve Cu(CH3CN)4PF6 (5 mol%) and the chiral ligand (e.g., (R)-Segphos, 5.5 mol%) in anhydrous CH2Cl2. Stir for 30 minutes at room temperature.
-
Causality: Pre-stirring ensures the complete thermodynamic assembly of the active chiral metallo-complex before any substrate is introduced. Failing to do this risks background, non-catalyzed racemic cycloadditions.
2. Ylide Precursor Addition
-
Action: Add the α-iminoester (1.0 equiv) to the catalyst solution and stir for 5 minutes.
-
Causality: The iminoester displaces the labile acetonitrile ligands on the Cu(I) center, forming the critical N,O-chelate. A slight color change (often to pale yellow or green) visually validates complexation.
3. Base Addition & Thermal Control
-
Action: Cool the reaction mixture to -20 °C using a cryocooler. Add triethylamine (Et3N, 10 mol%) dropwise.
-
Causality: Sub-ambient temperatures tighten the transition state, maximizing the stereodiscrimination provided by the chiral ligand's steric bulk. The mild base is sufficient to deprotonate the highly acidified α-proton without causing unwanted side reactions (e.g., ester hydrolysis).
4. Dipolarophile Addition
-
Action: Slowly add the electron-deficient alkene (1.2 equiv) dissolved in a minimum amount of CH2Cl2.
-
Causality: Slow addition maintains a low steady-state concentration of the dipolarophile, preventing potential homodimerization or polymerization, ensuring the reaction remains strictly bimolecular with the ylide.
5. Quench and Quality Control (QC) Checkpoint
-
Action: Monitor via TLC. Upon completion (typically 12-24 h), filter the crude mixture through a short pad of Celite to remove metal salts.
-
Self-Validation: Crucially, the diastereomeric ratio (dr) must be measured by 1H NMR of the crude concentrated mixture prior to silica gel chromatography. Silica gel can selectively enrich one diastereomer, leading to a false representation of the reaction's inherent stereoselectivity.
Step-by-step experimental workflow for catalytic asymmetric 1,3-dipolar cycloaddition.
Advanced Applications in Drug Discovery
The versatility of the 1,3-DC methodology has been heavily leveraged to solve complex structural challenges in modern drug discovery.
Spirooxindole Synthesis
Fusing the pyrrolidine ring with an oxindole core creates spirooxindoles—privileged scaffolds frequently found in natural alkaloids and potent anticancer agents (e.g., MDM2-p53 inhibitors). By utilizing isatin-derived azomethine ylides (generated in situ from isatin and amino acids like L-proline via decarboxylation), researchers can achieve highly regioselective and stereoselective multicomponent cycloadditions to build these complex 3D architectures in a single pot[8].
Overcoming Inert Feedstocks via Relay Catalysis
Historically, 1,3-DC required highly activated, electron-deficient alkenes. A recent breakthrough has expanded the scope to unreactive allylic alcohols using a Cu/Ru relay catalysis system. In this elegant design, a ruthenium catalyst temporarily oxidizes the inert allylic alcohol into a highly reactive enone. This triggers the Cu-catalyzed asymmetric 1,3-DC, followed immediately by Ru-catalyzed reductive hydrogenation. This orthogonal cascade allows the use of abundant, unreactive feedstocks to generate highly functionalized chiral pyrrolidines[7].
Conclusion
The 1,3-dipolar cycloaddition of azomethine ylides remains an indispensable tool for the medicinal chemist. By understanding the mechanistic causality of metal coordination, ligand sterics, and thermodynamic control, researchers can design self-validating protocols that reliably yield highly enantioenriched pyrrolidines. As the field advances toward relay catalysis and the incorporation of unreactive feedstocks, the chemical space accessible by this transformation will only continue to expand, accelerating the discovery of novel therapeutics.
References
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds, nih.gov,
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, rsc.org,
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles, mdpi.com,
- Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, uam.es,
- Cu-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with β-Phenylsulfonyl Enones. Ligand Controlled Diastereoselectivity Reversal, acs.org,
- AgOAc catalyzed asymmetric [3+2] cycloaddition of azomethine ylides with chiral ferrocene derived P,S ligands, dicp.ac.cn,
- Asymmetric Relay Catalysis Enables Unreactive Allylic Alcohols to Participate in 1,3-Dipolar Cycloaddition of Azomethine Ylides, acs.org,
- Bifunctional AgOAc-Catalyzed Asymmetric[3 + 2] Cycloaddition of Azomethine Ylides, semanticscholar.org,
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate as a chiral building block
A Privileged Scaffold for Next-Generation Antivirals and Peptidomimetics
Executive Summary
Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a high-value chiral building block characterized by its cis-2,5-disubstituted pyrrolidine core. Unlike the natural amino acid L-proline, this scaffold introduces a hydrophobic phenyl group at the C5 position, significantly altering the steric and electronic landscape of the molecule.
This Application Note details the utility of this scaffold in Structure-Based Drug Design (SBDD) , specifically for Hepatitis C Virus (HCV) NS5A inhibitors, where it serves as a potency-enhancing replacement for proline.[1] We provide validated protocols for its protection, hydrolysis, and incorporation into peptide backbones, ensuring the preservation of the critical (2S,5S) stereochemistry.[1]
Technical Profile & Characterization
| Property | Specification |
| IUPAC Name | Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate |
| Common Name | cis-5-Phenylproline methyl ester |
| CAS No.[2] (HCl Salt) | 2170170-16-6 |
| CAS No.[1] (Free Acid) | 917615-20-4 |
| Molecular Formula | C₁₂H₁₅NO₂ (Free base) |
| Molecular Weight | 205.26 g/mol |
| Stereochemistry | (2S, 5S) – cis relative configuration |
| Physical State | Viscous oil (Free base) / White solid (HCl salt) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |
Stereochemical Validation
The (2S,5S) configuration places the C2-carboxylate and C5-phenyl group on the same face of the pyrrolidine ring (cis).[1] This is distinct from the (2S,5R) trans-isomer.[1]
-
NMR Diagnostic: In the cis-isomer, the NOE (Nuclear Overhauser Effect) correlation between H-2 and H-5 is typically stronger than in the trans-isomer due to spatial proximity.
-
Conformation: The bulky phenyl group locks the pyrrolidine ring into a specific envelope conformation, reducing the entropic penalty upon binding to protein targets.[1]
Key Applications
A. HCV NS5A Inhibitors (The "Ombitasvir" Class)
The most prominent application of 5-substituted pyrrolidines is in the development of Direct-Acting Antivirals (DAAs) targeting the HCV NS5A protein.[1]
-
Mechanism: NS5A inhibitors bind to the dimer interface of Domain I. First-generation inhibitors (e.g., Daclatasvir) utilized L-proline.[1]
-
Advantage of 5-Phenylproline: The introduction of the phenyl group at C5 fills a hydrophobic pocket adjacent to the zinc-binding motif of NS5A. This interaction significantly increases binding affinity (picomolar potency) and improves the barrier to resistance against common viral mutations (e.g., Y93H).[1]
-
Structural Insight: The (2S,5S) stereochemistry mimics the twisted conformation required to fit the narrow NS5A binding groove.[1]
B. Peptidomimetics & GPCR Ligands
Incorporating this unit into peptide chains restricts the
Experimental Protocols
Protocol A: N-Functionalization (Boc-Protection)
Purpose: To protect the secondary amine prior to coupling or hydrolysis, rendering the molecule compatible with SPPS (Solid-Phase Peptide Synthesis).[1]
Reagents:
-
Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate HCl (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[1]
-
Triethylamine (TEA) (2.5 equiv)[1]
-
Dichloromethane (DCM) (0.1 M concentration)[1]
Procedure:
-
Dissolution: Suspend the HCl salt in DCM at 0°C under nitrogen.
-
Basification: Add TEA dropwise. The suspension should clear as the free base is liberated.
-
Addition: Add Boc₂O dissolved in a minimal amount of DCM dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes; stain with Ninhydrin).[1]
-
Workup: Wash the organic layer with 1M KHSO₄ (to remove excess amine), saturated NaHCO₃, and brine.[1]
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Yield: Expect >90% yield of a colorless oil/solid.[1]
Protocol B: Controlled Saponification (Ester Hydrolysis)
Critical Control Point: This step presents the highest risk of epimerization at the C2 position (conversion of L-proline analog to D-proline analog).[1] Strong bases or high temperatures must be avoided.[1]
Reagents:
-
N-Boc-Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate (1.0 equiv)
-
Solvent: THF/Water (3:1 ratio)[1]
Procedure:
-
Preparation: Dissolve the N-Boc ester in THF/Water at 0°C.
-
Hydrolysis: Add LiOH·H₂O in one portion.[1] Stir vigorously at 0°C for 2 hours, then allow to warm to RT slowly.
-
Monitoring: Monitor consumption of starting material by LC-MS. Do not heat.
-
Acidification: Once complete, cool back to 0°C. Carefully adjust pH to ~3.0 using 1M HCl. Note: Do not use strong mineral acids at high concentration to avoid Boc-removal.
-
Extraction: Extract immediately with Ethyl Acetate (3x).
-
Purification: Dry organic layers (Na₂SO₄) and concentrate. The resulting carboxylic acid is generally pure enough for coupling.
-
QC Check: Verify optical rotation or run chiral HPLC to ensure <1% epimerization.[1]
-
Protocol C: Peptide Coupling (Fragment Assembly)
Purpose: Coupling the chiral building block to an amine (e.g., a valine derivative for HCV inhibitor synthesis).[1]
Reagents:
-
(2S,5S)-N-Boc-5-phenylpyrrolidine-2-carboxylic acid (1.0 equiv)
-
Amine coupling partner (1.0 equiv)[1]
-
HATU (1.1 equiv)[1]
-
DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
Procedure:
-
Activation: Dissolve the acid and HATU in anhydrous DMF at 0°C. Stir for 5 minutes.
-
Coupling: Add the amine partner followed immediately by DIPEA.[1]
-
Reaction: Stir at 0°C for 1 hour, then RT for 12 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Flash column chromatography.
Visualization: Synthesis & Application Workflow
Caption: Workflow for converting the methyl ester precursor into a bioactive drug scaffold, highlighting the critical hydrolysis step to prevent racemization.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Epimerization at C2 | Hydrolysis performed at high temp or high pH. | Use LiOH at 0°C. Avoid NaOH/KOH.[1] Minimize reaction time. |
| Low Yield in Coupling | Steric hindrance from C5-phenyl group. | Use high-efficiency coupling agents (HATU or COMU) rather than EDC/HOBt. |
| Rotamers in NMR | N-Boc group causes slow rotation. | Run NMR at elevated temperature (50°C) or use DMSO-d6 to coalesce peaks.[1] |
References
-
Structure & Synthesis: Redford, J. E., et al. "Stereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via Wacker-Type Aerobic Oxidative Cyclization."[1] Organic Letters, 2012.[1] [1]
-
HCV Application (SAR): Belema, M., et al. "Discovery of Hepatitis C Virus NS5A Inhibitors with Pan-Genotypic Activity."[1] Journal of Medicinal Chemistry, 2014.[1]
-
Ombitasvir Data: PubChem Compound Summary for CID 54767916, Ombitasvir.[1][4]
-
Hydrolysis Protocol: Zhang, F., et al. "Green and efficient hydrolysis of methyl esters using LiOH."[1] Journal of Chemical and Pharmaceutical Research, 2014.[1]
-
General Properties: Sigma-Aldrich Product Sheet, (2S,5S)-5-Phenylpyrrolidine-2-carboxylic acid.[5]
Sources
Application Note: Robust Asymmetric Michael Addition via Pyrrolidine Organocatalysis
Abstract & Strategic Overview
The asymmetric Michael addition is a cornerstone reaction in the synthesis of chiral building blocks for pharmaceutical intermediates, particularly
This guide details a robust protocol for the enamine-activated Michael addition of ketones to nitroolefins. Unlike generic procedures, this protocol integrates critical mechanistic insights—specifically the role of acidic additives and solvent effects—to maximize diastereomeric ratio (dr) and enantiomeric excess (ee).
Mechanistic Insight: The "Why" Behind the Protocol
To optimize this reaction, one must understand that it proceeds via an Enamine Catalytic Cycle . The pyrrolidine catalyst (e.g., L-Proline) does not merely act as a base; it covalently activates the nucleophile.
The Catalytic Cycle
-
Condensation: The chiral secondary amine (catalyst) condenses with the ketone substrate to form a nucleophilic enamine , releasing a water molecule.
-
Stereoselective Attack: The enamine attacks the electrophile (nitroolefin). High stereocontrol is achieved via a rigid transition state (often a Zimmerman-Traxler model) stabilized by Hydrogen Bonding between the catalyst's acidic moiety (or an external acid additive) and the nitro group.
-
Hydrolysis: The resulting iminium intermediate is hydrolyzed by the water molecule released in step 1, liberating the product and regenerating the catalyst.
Visualization: Enamine Activation Pathway
Figure 1: The catalytic cycle of pyrrolidine-mediated Michael addition, highlighting the enamine formation and hydrolysis steps.
Experimental Design Considerations
Catalyst Selection
While L-Proline is the most cost-effective starting point, it has solubility limitations in non-polar solvents.
-
Standard: L-Proline (10-20 mol%). Best for cost-sensitive, large-scale initial screens.
-
High-Performance: Diarylprolinol silyl ethers (Hayashi-Jorgensen catalysts). These prevent side reactions (like aldol condensation) and offer superior solubility in organic solvents, often yielding higher ee.
The Critical Role of Additives
Pure L-Proline reactions can be sluggish. The addition of a co-acid is the single most effective optimization step.
-
Benzoic Acid / p-Nitrobenzoic Acid: Accelerates enamine formation and helps solubilize the catalyst.
-
Thioureas: For bifunctional catalysts, thiourea moieties provide additional H-bond activation of the nitroolefin.
Solvent Systems
The solvent dictates the strength of the H-bonding network in the transition state.
-
Non-polar (Toluene, Methylcyclohexane): Generally maximize ee by enforcing tight ion-pairing/H-bonding.
-
Protic (MeOH, Water): Can accelerate reaction rates due to hydrophobic effects but may erode stereoselectivity if H-bonds are disrupted.
Standardized Protocol: Cyclohexanone + -Nitrostyrene
This protocol uses L-Proline with an acidic additive to ensure high conversion and stereoselectivity.
Reaction: Michael addition of Cyclohexanone to trans-
Reagents & Equipment
-
Reactants: Cyclohexanone (Reagent Grade, >99%), trans-
-Nitrostyrene (Recrystallized if yellow/degraded). -
Catalyst: L-Proline (99%, finely ground).
-
Additive: Benzoic Acid or p-Nitrobenzoic Acid.[1]
-
Solvent: Toluene (Anhydrous) or Chloroform.
-
Vessel: 20 mL Scintillation vial or Round Bottom Flask with magnetic stir bar.
Step-by-Step Methodology
-
Catalyst Pre-Activation: In a clean reaction vessel, combine L-Proline (11.5 mg, 0.1 mmol, 20 mol%) and Benzoic Acid (12.2 mg, 0.1 mmol, 20 mol%).
-
Note: The 1:1 ratio of catalyst to acid additive is crucial for maintaining the active catalytic species.
-
-
Solvent & Donor Addition: Add Toluene (1.0 mL) followed by Cyclohexanone (0.26 mL, 2.5 mmol, 5.0 equiv).
-
Why Excess Ketone? It drives the equilibrium toward enamine formation and acts as a co-solvent.
-
Stir at room temperature for 15 minutes to allow partial dissolution/enamine formation.
-
-
Substrate Addition: Add trans-
-Nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv) in one portion.-
Observation: The suspension may clear up as the reaction progresses.
-
-
Reaction Monitoring: Stir the mixture vigorously at Room Temperature (20-25°C).
-
Monitor via TLC (Hexane/EtOAc 4:1). The nitrostyrene spot (
) should disappear. -
Typical Time: 12 to 24 hours.
-
-
Work-up:
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient from 100% Hexane to 10:1 Hexane/EtOAc.
-
Target: The Michael adduct typically elutes after the unreacted nitrostyrene but before the catalyst residue.
-
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of
Data Analysis & Troubleshooting
Expected Results (Benchmark)
For the reaction of Cyclohexanone +
| Parameter | Expected Range | Method of Determination |
| Yield | 80 - 95% | Isolated mass after chromatography |
| Diastereomeric Ratio (dr) | > 19:1 (syn:anti) | |
| Enantiomeric Excess (ee) | 85 - 95% | Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete enamine formation or hydrolysis issues. | Increase ketone equivalents (up to 10 eq). Ensure reagents are dry, but note that trace water is needed for turnover. |
| Poor Stereoselectivity (low ee) | Background reaction or "Racemic Pathway". | Lower temperature to 0°C or -20°C. Switch to non-polar solvent (Toluene/Hexane) to enforce H-bonding. |
| Long Reaction Time (>48h) | Catalyst deactivation or low solubility. | Add 20 mol% Benzoic Acid or switch to a more soluble catalyst derivative (e.g., pyrrolidine-sulfonamide). |
| Product Degradation | Retro-Michael reaction during workup. | Avoid strongly basic workups. Keep column chromatography rapid. |
References
-
List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 3(16), 2423–2425. [Link]
-
Betancort, J. M., & Barbas, C. F., III. (2001). Catalytic Direct Asymmetric Michael Reactions: Taming Naked Aldehyde Donors. Organic Letters, 3(29), 4737–4740. [Link]
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F., III. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. [Link]
-
Vishweshwar, P., Nangia, A., & Lynch, V. M. (2003). Recurrence of Carboxylic Acid-Pyridine Supramolecular Synthons in the Crystal Structures of 1:1 Co-crystals. Crystal Growth & Design, 3(5), 783–790. (Context on Acid-Base interactions in catalysis). [Link]
-
Pellissier, H. (2021).[3] Recent Developments in Enantioselective Organocatalytic Michael Reactions. Tetrahedron. (Review of modern advancements). [Link]
Sources
Application Notes and Protocols: Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrrolidine Scaffold and the Role of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[2] This stereochemical richness makes chiral pyrrolidine derivatives particularly valuable in the design of potent and selective therapeutic agents.[3]
Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a chiral building block of significant interest in drug discovery.[4] The defined stereochemistry at the C2 and C5 positions, coupled with the presence of a phenyl group and a methyl ester, provides a versatile platform for the synthesis of complex molecular architectures. This guide will provide an in-depth exploration of the application of this valuable intermediate, with a focus on its use in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | N/A |
| Molecular Weight | 205.25 g/mol | N/A |
| Appearance | Solid | [5] |
| Chirality | (2S, 5S) | [5] |
| Storage | Store at room temperature | [5] |
Application in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
ACE inhibitors are a class of drugs used primarily to treat hypertension and congestive heart failure.[6] They act by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin system, which leads to vasodilation and a reduction in blood pressure.[7] Many successful ACE inhibitors, such as Enalapril and Lisinopril, incorporate a substituted proline (pyrrolidine-2-carboxylic acid) moiety to mimic the C-terminal amino acid of ACE substrates.[8][9] The phenyl group in Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate can serve as a key pharmacophoric element, potentially enhancing binding to the active site of ACE.
The synthesis of an ACE inhibitor from Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate typically involves two key transformations:
-
Saponification (Ester Hydrolysis): The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is crucial for mimicking the C-terminal carboxylate of natural ACE substrates.
-
N-Acylation or N-Alkylation: The secondary amine of the pyrrolidine ring is coupled with a side chain that typically contains another carboxylic acid or ester group, which is essential for binding to the zinc ion in the active site of ACE.
Experimental Protocols
Protocol 1: Saponification of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a critical step in preparing the core scaffold for coupling.
Materials:
-
Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride (1.0 eq) in a mixture of methanol or THF and water.
-
Base Addition: Add a solution of LiOH (1.1 - 1.5 eq) or NaOH (1.1 - 1.5 eq) in water to the stirred solution at room temperature.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid.
-
Causality Behind Experimental Choices:
-
The use of a base like LiOH or NaOH is standard for ester saponification. LiOH is often preferred for its milder nature and reduced risk of side reactions.[10]
-
A mixed solvent system of an organic solvent (MeOH or THF) and water ensures the solubility of both the starting material and the inorganic base.
-
Acidification is necessary to protonate the carboxylate salt to the free carboxylic acid, making it extractable into an organic solvent.
Protocol 2: N-Acylation with N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
This protocol details the coupling of the synthesized (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid with a key side chain used in many ACE inhibitors, such as Enalapril.[11]
Materials:
-
(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid (from Protocol 1)
-
N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF. Stir the mixture at 0 °C for 30 minutes to form the active ester.
-
Coupling Reaction: In a separate flask, dissolve (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM or DMF. Add this solution dropwise to the activated ester solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ACE inhibitor precursor.
Causality Behind Experimental Choices:
-
EDC/HOBt is a common and effective coupling reagent system for forming amide bonds, minimizing racemization.[12]
-
DIPEA or TEA is used as a non-nucleophilic base to neutralize any acid formed during the reaction and to deprotonate the amine for effective coupling.
-
Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester and the coupling reagents.
Visualization of Key Concepts
Chemical Structures
Caption: Key chemical structures in the synthesis of a representative ACE inhibitor.
Synthetic Workflow
Caption: General synthetic workflow for an ACE inhibitor.
Mechanism of ACE Inhibition
Caption: Simplified mechanism of action of ACE inhibitors.
Conclusion
Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a valuable and versatile chiral building block for drug discovery. Its application in the synthesis of ACE inhibitors highlights its potential for creating potent and stereochemically defined therapeutic agents. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to explore the utility of this compound in their own drug development programs.
References
-
Brands, K. M. J., Payack, J. F., Rosen, J. D., Nelson, T. D., Candelario, A., Huffman, M. A., Zhao, M. M., Li, J., Craig, B., Song, Z. J., Tschaen, D. M., Hansen, K., Devine, P. N., Pye, P. J., Rossen, K., Dormer, P. G., Reamer, R. A., Welch, C. J., Mathre, D. J., Tsou, N. N., McNamara, J. M., & Reider, P. J. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
-
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride | Drug Intermediate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Dorokhov, V. S., Nelyubina, Y. V., Ioffe, S. L., & Sukhorukov, A. Y. (2020). Asymmetric Synthesis of Merck's Potent hNK1 Antagonist and Its Stereoisomers via Tandem Acylation/[13][13]-Rearrangement of 1,2-Oxazine N-Oxides. The Journal of Organic Chemistry, 85(17), 11060–11071. [Link]
-
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate (hydrochloride). (n.d.). Crysalin. Retrieved March 7, 2026, from [Link]
-
Lima, D. P. de. (1999). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Química Nova, 22(3), 375–386. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective α-Arylation of Aldehydes via a Chiral Amine Catalyst. Journal of the American Chemical Society, 133(4), 734–737. [Link]
-
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride. (n.d.). Amerigo Scientific. Retrieved March 7, 2026, from [Link]
-
Hayashi, K., Nunami, K., Kato, J., Yoneda, N., Hori, M., & Ishida, R. (1989). Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Journal of Medicinal Chemistry, 32(2), 289–297. [Link]
-
Campos, K., Cummings, M., Li, H., & Peng, F. (2022). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 99, 382–398. [Link]
-
Zhang, H., Wang, Y., & Liu, G. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 1042542. [Link]
-
de Lima, D. P. (1999). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Química Nova, 22(3), 375-386. [Link]
-
Hayashi, K., Nunami, K., Kato, J., Yoneda, N., Hori, M., & Ishida, R. (1989). Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Journal of medicinal chemistry, 32(2), 289–297. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Nielsen, B., Artim, I., & Bundgaard, C. (2021). Stereoselective Synthesis of New (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Journal of medicinal chemistry, 64(6), 3247–3263. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
N-Acylation in Combinatorial Chemistry. (2004). ARKIVOC, 2004(i), 12-35. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4875. [Link]
-
Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. (2015). International Journal of Pharmaceutical Sciences and Research, 6(10), 4165-4171. [Link]
-
Zhang, H., Wang, Y., & Liu, G. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in pharmacology, 13, 1042542. [Link]
-
Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. (2019). Organic Syntheses, 96, 509-530. [Link]
-
A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. (2021). Molecules, 26(19), 5761. [Link]
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
- 2. N-[1-(S)-(+)-乙氧羰基-3-苯丙基]-L-丙氨酰-N-羧酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. (2S,5S)-5-Phenylpyrrolidine-2-carboxylic acid | 917615-20-4 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. N-(1(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine N-carboxyanhydride | C16H19NO5 | CID 9922512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scielo.br [scielo.br]
- 10. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine | 82717-96-2 [chemicalbook.com]
- 12. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. img01.pharmablock.com [img01.pharmablock.com]
Application Note: Scale-Up Synthesis of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride , a critical pharmacophore found in next-generation HCV NS5A inhibitors (e.g., Ombitasvir).
While several routes exist, this guide prioritizes the L-Pyroglutamic Acid (Chiral Pool) Strategy .[1] This route is selected for its superior scalability, cost-effectiveness, and high stereocontrol, avoiding expensive transition-metal catalysts required for C-H activation methods. The protocol leverages a diastereoselective ionic reduction of an N-acyliminium intermediate to establish the difficult cis-2,5 stereochemistry with >95:5 dr.
Retrosynthetic Analysis & Strategy
The synthesis relies on the "memory of chirality" from L-pyroglutamic acid. The C2 stereocenter (S) is preserved throughout the sequence and serves as the directing group for the installation of the C5 phenyl ring.
Figure 1: Retrosynthetic disconnection showing the preservation of the C2 stereocenter.
Process Safety & Scalability Assessment
| Parameter | Risk Level | Mitigation Strategy |
| Grignard Reagents | High | Use anhydrous THF; maintain reaction temp < -40°C; quench cautiously to avoid alkane evolution/exotherms. |
| BF₃·OEt₂ | High | Corrosive/moisture sensitive. Use closed transfer systems. Quench into bicarbonate solution to neutralize HF byproducts. |
| Exotherms | Medium | The reduction step (silane addition) is exothermic. Controlled addition rates are mandatory at scale. |
| Stereocontrol | Critical | Temperature control during reduction (-78°C to -40°C) is vital to maximize cis-selectivity. |
Detailed Experimental Protocol
Step 1: Preparation of N-Boc-L-Pyroglutamic Acid Methyl Ester
Objective: Protect the amine and carboxylic acid functionalities to prevent side reactions during nucleophilic addition.
-
Esterification:
-
Charge L-Pyroglutamic acid (1.0 equiv) into Methanol (5 vol).
-
Cool to 0°C. Add SOCl₂ (1.2 equiv) dropwise (Evolution of HCl gas and heat!).
-
Stir at room temperature (RT) for 16 h.
-
Concentrate to dryness to afford Methyl L-pyroglutamate HCl.
-
-
Boc Protection:
Step 2: Grignard Addition (Formation of Hemiaminal)
Objective: Introduce the phenyl ring. The reaction stops at the ketone/hemiaminal stage due to the stability of the tetrahedral intermediate at low temperatures.
-
Reagents: N-Boc-L-pyroglutamate methyl ester (1.0 equiv), PhMgBr (1.2 equiv, 1.0 M in THF), anhydrous THF (10 vol).
-
Procedure:
-
Dissolve the protected pyroglutamate in anhydrous THF under N₂ atmosphere.
-
Cool the solution to -78°C . (Critical for preventing over-addition).
-
Add PhMgBr solution dropwise over 2 hours, maintaining internal temperature < -70°C.
-
Stir at -78°C for 1 hour.
-
Quench: Add saturated aq. NH₄Cl solution while still cold.
-
Warm to RT and extract with EtOAc.
-
Purification: The crude hemiaminal is often used directly. If necessary, filter through a short silica plug.
-
Note: This step opens the lactam ring to form an acyclic keto-amide or exists in equilibrium with the cyclic hemiaminal.
-
Step 3: Stereoselective Ionic Reduction (The cis-Selective Step)
Objective: Reduce the hemiaminal/ketone to the pyrrolidine. Mechanism: Acid-catalyzed formation of an N-acyliminium ion, followed by hydride attack. The bulky C2-ester group shields the top face, forcing the silane to attack from the bottom (anti-relationship), pushing the phenyl group to the cis position relative to the ester.
-
Reagents: Crude Hemiaminal (from Step 2), Triethylsilane (Et₃SiH, 3.0 equiv), BF₃·OEt₂ (3.0 equiv), DCM (15 vol).
-
Procedure:
-
Dissolve the crude hemiaminal in anhydrous DCM and cool to -78°C .
-
Add Et₃SiH followed by the dropwise addition of BF₃·OEt₂ .
-
Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours. (Warming too fast erodes diastereoselectivity).
-
Quench: Pour into ice-cold sat. NaHCO₃. (Caution: Gas evolution).
-
Workup: Extract with DCM. Wash organic layer with water and brine.
-
Purification: Flash chromatography (Hexane/EtOAc) may be required to separate the minor trans isomer, although the cis isomer is usually dominant (>10:1).
-
Target Intermediate: 1-(tert-butyl) 2-methyl (2S,5S)-5-phenylpyrrolidine-1,2-dicarboxylate.
-
Step 4: Deprotection & Salt Formation
Objective: Remove the Boc group to yield the final stable salt.
-
Reagents: 4M HCl in Dioxane or MeOH.
-
Procedure:
-
Dissolve the N-Boc intermediate in MeOH (5 vol).
-
Add 4M HCl in Dioxane (5 equiv) at 0°C.
-
Stir at RT for 3-5 hours (Monitor by TLC/HPLC for disappearance of Boc).
-
Isolation: Concentrate the solvent. Triturate the residue with MTBE or Diethyl Ether to induce crystallization of the hydrochloride salt.
-
Filter and dry under vacuum.
-
Analytical Controls & Specifications
HPLC Method (Chiral Purity)
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm and 254 nm.
-
Expectation:
-
(2S,5S)-isomer (Major): Retention time ~ t1.
-
(2S,5R)-isomer (Minor): Retention time ~ t2.
-
Target > 98% de (diastereomeric excess) after crystallization.
-
NMR Characterization (Free Base)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.40 (m, 5H, Ph), 4.25 (dd, 1H, H-5), 3.90 (dd, 1H, H-2), 3.75 (s, 3H, OMe), 2.0-2.4 (m, 4H, Ring protons).
-
Diagnostic Signal: The coupling constants and NOE signals between H-2 and H-5 confirm the cis relationship.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low cis/trans ratio | Reduction temperature too high. | Ensure reaction stays at -78°C during BF₃ addition and warms very slowly. |
| Incomplete Grignard | Moisture in THF or degraded reagent. | Titrate Grignard before use. Dry THF over molecular sieves. |
| Over-alkylation | Temperature > -70°C during Grignard. | Keep temp strictly < -70°C. Add Grignard slowly. |
| Racemization | Harsh deprotection conditions. | Use anhydrous HCl/Dioxane at 0°C-RT. Avoid aqueous acid reflux. |
References
-
General Synthesis of 5-Substituted Prolines
- Smith, A. B. et al. "Indole-Diterpene Synthetic Studies." J. Am. Chem. Soc.2003, 125, 8228.
-
Ombitasvir Intermediate Process Chemistry
-
AbbVie Inc.[4] Patents (e.g., WO2012051361). Describes the synthesis of pyrrolidine cores for HCV inhibitors using the pyroglutamate route.
-
-
Stereoselective Ionic Reduction
-
Scale-Up Methodologies
- Organic Process Research & Development (OPRD) archives regarding "cis-2,5-disubstituted pyrrolidines".
Sources
Advanced Protecting Group Strategies for Pyrrolidine-2-Carboxylates: A Comprehensive Protocol Guide
Introduction & Strategic Overview
Pyrrolidine-2-carboxylates—encompassing L-proline, 4-hydroxyproline, and their stereospecifically functionalized derivatives—are foundational building blocks in the synthesis of peptidomimetics, target-specific therapeutics (e.g., HCV proteases, ACE inhibitors), and stapled polyproline helices[1],[2].
Unlike primary amino acids, the secondary amine embedded within the pyrrolidine ring presents unique synthetic challenges. The restricted conformational flexibility (cis/trans prolyl isomerism) and the heightened steric hindrance around the α-carbon demand highly optimized, orthogonal protecting group strategies[3]. Selecting the correct N-terminal (Boc, Fmoc, Cbz) and C-terminal (methyl, tert-butyl, benzyl esters) protecting groups is not merely a matter of stability, but a critical determinant of reaction kinetics, steric tolerance, and the prevention of side reactions such as diketopiperazine (DKP) formation[4].
Orthogonal Protection Workflow
Orthogonal protecting group workflows for pyrrolidine-2-carboxylates in synthesis.
Quantitative Comparison of N-Protecting Groups
The choice of N-protecting group significantly impacts the yield of downstream functionalizations due to the steric bulk projected over the pyrrolidine ring. The table below summarizes key operational metrics derived from recent optimization studies on pyrrolidine derivatives[1],[5].
| Protecting Group | Cleavage Reagent | Yield Impact (Steric Tolerance) | Orthogonality | NMR Signature Validation (¹H) |
| Boc (tert-Butyloxycarbonyl) | TFA or HCl/MeOH | Moderate. Can suppress yields in bulky functionalizations (e.g., max 15% in difluoromethylation)[5]. | Fmoc, Cbz, Benzyl esters | Disappearance/Appearance of 9H singlet (~1.45 ppm)[1]. |
| Fmoc (Fluorenylmethyloxycarbonyl) | 20% Piperidine/DMF | Low. Least tolerant to harsh reductive or alkylating conditions[5]. | Boc, Cbz, t-Butyl esters | Aromatic multiplet (7.3–7.8 ppm)[1]. |
| Cbz (Carboxybenzyl) | H₂, Pd/C | High. Improves yields in sterically hindered reactions by minimizing steric shielding[5]. | Boc, Fmoc, t-Butyl esters | Aromatic multiplet (~7.3 ppm) + 2H singlet (~5.1 ppm). |
Self-Validating Experimental Protocols
As an application scientist, it is critical to understand why a protocol is structured a certain way. The following methodologies emphasize the causality behind reagent selection and incorporate self-validating checkpoints to ensure systemic integrity.
Protocol A: Orthogonal Boc-to-Fmoc Exchange for SPPS Precursors
Context: Many functionalized prolines are synthesized via solution-phase chemistry as N-Boc protected intermediates. To utilize these monomers in standard Fmoc-based Solid Phase Peptide Synthesis (SPPS), a quantitative protecting group exchange is required[1].
Step 1: Boc Deprotection
-
Dissolve the N-Boc-pyrrolidine-2-carboxylate derivative (1.0 eq) in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (20.0 eq) dropwise at 0 °C. Stir at room temperature for 90 minutes.
-
Causality: TFA protonates the tert-butyl oxygen, driving the elimination of isobutylene gas and CO₂. DCM acts as a non-reactive, polar aprotic solvent that stabilizes the transition state. Crucial Note: Evaporation post-deprotection must be done without overheating, as sensitive side-chains (e.g., CHF₂O groups) are susceptible to acid-catalyzed hydrolysis to formates under thermal stress[5].
-
Validation Checkpoint: ¹H NMR analysis of the crude salt must show the complete absence of the characteristic 9H singlet at 1.45 ppm[1].
Step 2: Fmoc Reprotection
-
Dissolve the crude deprotected pyrrolidine salt in a THF/H₂O mixture (1:1 v/v).
-
Add Sodium bicarbonate (NaHCO₃) (3.0 eq), followed by Fmoc-Cl (1.1 eq) at 0 °C.
-
Causality: NaHCO₃ is specifically chosen over stronger bases (like NaOH) because it maintains a mildly basic pH (~8.5). This is sufficient to render the secondary amine nucleophilic while strictly preventing base-catalyzed epimerization (racemization) at the chiral α-carbon. THF is utilized instead of DMF because it is significantly easier to remove under reduced pressure during the final workup, preventing solvent contamination[1].
-
Validation Checkpoint: ¹H NMR will confirm success via the appearance of Fmoc aromatic protons in the 7.5–7.8 ppm region. Yields typically exceed 83–91%[1].
Protocol B: N-Cbz Protection and Catalytic Hydrogenolysis
Context: When functionalizing the pyrrolidine ring (e.g., adding bulky ether linkages), the Boc group can cause severe steric hindrance. Swapping to a Cbz group often rescues the reaction yield (e.g., improving yields from <15% to >80%)[5].
Step 1: Catalytic Hydrogenolysis (Deprotection)
-
Dissolve the N-Cbz-pyrrolidine derivative in Methanol.
-
Add 10% Pd/C catalyst (0.1 eq by weight). Purge the flask with Argon, then backfill with H₂ gas (1 atm) via a balloon.
-
Causality & Troubleshooting: Palladium catalyzes the insertion into the benzyl-oxygen bond. However, if the starting material was synthesized using sulfur-containing reagents (e.g., borane disulfide complexes), sulfur contamination will persistently poison the Pd/C catalyst.
-
Corrective Action: Implement a two-step hydrogenolysis. First, treat the solution with Raney Nickel to desulfurize the mixture, filter, and then proceed with standard Pd/C hydrogenolysis[5].
-
Validation Checkpoint: The reaction is complete when TLC shows the disappearance of the UV-active starting material spot.
Protocol C: Mitigating Diketopiperazine (DKP) Formation in SPPS
Context: When a proline residue is located at the C-terminus of a peptide chain, the secondary amine is highly prone to intramolecular "back-biting" against the ester linkage connecting the peptide to the resin. This forms a diketopiperazine (DKP) and prematurely cleaves the dipeptide from the solid support[4].
-
Resin Selection: Do not use standard Wang resins for C-terminal proline anchoring. The loss of dipeptide is nearly quantitative[4].
-
Procedure: Anchor the Fmoc-Pro-OH to a 2-Chlorotrityl chloride (2-CTC) resin using Diisopropylethylamine (DIPEA) in DCM.
-
Causality: The 2-CTC resin is extremely sterically hindered. This immense steric bulk physically blocks the conformational folding required for the pyrrolidine nitrogen to attack the ester carbonyl, completely inhibiting DKP formation[4].
-
Validation Checkpoint: Following Fmoc deprotection (20% Piperidine/DMF), standard Kaiser tests (ninhydrin) will fail to detect the secondary amine of proline. You must use the Chloranil test , where colorless resin beads indicate successful coupling and blue/green beads indicate unreacted secondary amines[1].
References
- The synthesis of an array of stapled polyproline peptides. kent.ac.uk.
- A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. thieme-connect.com.
- Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. mdpi.com.
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. google.
Sources
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 5. thieme-connect.com [thieme-connect.com]
Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate in peptide synthesis
Application Note: Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate in Conformationally Restricted Peptide Synthesis
Executive Summary & Mechanistic Grounding
The incorporation of conformational constraints into peptide backbones is a cornerstone of modern peptidomimetic drug design. Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate —the methyl ester of cis-5-phenylproline—serves as a powerful structural lock in solid-phase peptide synthesis (SPPS).
In native peptides, the peptidyl-prolyl bond exists in an equilibrium heavily biased toward the trans conformation (
To relieve this steric tension, the peptide bond is forced into the cis conformation. This predictable induction of cis-amide bonds is utilized to stabilize Type VI
Thermodynamic pathway of cis/trans isomerization in 5-phenylproline peptides.
Physicochemical & Conformational Profiling
To effectively utilize this building block, researchers must account for its unique physicochemical properties compared to native L-proline. The data below summarizes the structural and synthetic parameters[1][3].
Table 1: Comparative Profiling of L-Proline vs. (2S,5S)-5-Phenylproline
| Parameter | Native L-Proline | (2S,5S)-5-Phenylproline |
| Molecular Formula (Free Acid) | C | C |
| Molecular Weight (Free Acid) | 115.13 g/mol | 191.23 g/mol |
| Typical Cis Amide Population | 5% – 10% | > 90% |
| Primary Ring Pucker | Endo / Exo dynamic equilibrium | Sterically locked by C5 substitution |
| N-Terminal Steric Hindrance | Low | Extremely High |
| Coupling Difficulty (onto N-term) | Standard (HBTU/DIPEA sufficient) | High (Requires HATU/HOAt or Microwave) |
| DKP Formation Risk (Dipeptide) | Moderate | Extremely High (Due to cis pre-organization) |
Experimental Workflows & Protocols
Because the compound is typically supplied as a methyl ester, it must be hydrolyzed and N-protected prior to incorporation into standard Fmoc-SPPS workflows. Furthermore, the extreme steric hindrance of the C5-phenyl group requires highly optimized coupling conditions.
Protocol A: Preparation of Fmoc-(2S,5S)-5-Phenylproline-OH
Causality & Insight: Saponification of the methyl ester must be performed under carefully controlled temperatures (0°C to RT) to prevent base-catalyzed epimerization at the C2 stereocenter.
-
Hydrolysis: Dissolve Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H
O. -
Cool the solution to 0°C in an ice bath. Add LiOH·H
O (2.0 eq) portion-wise. -
Stir for 2 hours, allowing the reaction to slowly reach room temperature.
-
Self-Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS until the methyl ester mass (
) is completely replaced by the free acid mass ( ). -
N-Protection: Adjust the pH to 8.5 using 10% Na
CO . Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of THF. -
Stir overnight at room temperature. Acidify the aqueous layer to pH 3.0 using 1M HCl and extract with Ethyl Acetate (3 × 50 mL).
-
Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate in vacuo. Purify via flash chromatography to yield Fmoc-(2S,5S)-5-phenylproline-OH.
Protocol B: SPPS Incorporation & Overcoming DKP Formation
Causality & Insight: Because 5-phenylproline strongly induces a cis-amide bond, the dipeptide intermediate (Fmoc-Xaa-5PhPro-Resin) is perfectly pre-organized for intramolecular nucleophilic attack by the deprotected N-terminus onto the C-terminal ester bond. This leads to rapid diketopiperazine (DKP) formation and chain termination. To prevent this, the protocol mandates the use of the extremely bulky 2-chlorotrityl chloride (2-CTC) resin, which sterically shields the ester linkage.
-
Resin Loading: Load Fmoc-(2S,5S)-5-phenylproline-OH onto 2-CTC resin using DIPEA (4.0 eq) in anhydrous DCM for 2 hours. Cap unreacted sites with HPLC-grade Methanol.
-
Deprotection: Remove the Fmoc group using 20% Piperidine in DMF (2 × 5 mins).
-
Sterically Hindered Coupling (Critical Step): The secondary amine is heavily shielded by the C5-phenyl group. Standard coupling reagents will fail.
-
Reagents: Next Fmoc-Amino Acid (3.0 eq), HATU (2.9 eq), HOAt (3.0 eq), and DIPEA (6.0 eq).
-
Solvent: 1:1 DMF/NMP (NMP enhances resin swelling and reagent diffusion).
-
Conditions: Perform microwave-assisted coupling at 75°C for 20 minutes. Alternatively, perform a double coupling at room temperature for 4 hours each.
-
-
Self-Validation (Chloranil Test): The standard Kaiser test yields a false negative for secondary amines (like prolines). You must use the Chloranil test. A successful coupling is indicated by the beads remaining colorless/yellow. If the beads turn blue/green, unreacted secondary amines remain, and the coupling must be repeated.
Workflow for incorporating Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate into SPPS.
References
-
Coric, P. et al. "Design of Orally Active Dual Inhibitors of Neutral Endopeptidase and Angiotensin-Converting Enzyme with Long Duration of Action" Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Shoulders, M. D. et al. "Conformational landscape of substituted prolines" PMC - NIH. URL:[Link]
Sources
Application Notes and Protocols: Asymmetric Organocatalysis with Chiral Pyrrolidine Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The ascent of asymmetric organocatalysis represents a paradigm shift in synthetic chemistry, establishing itself as the third pillar alongside biocatalysis and metal-mediated catalysis.[1] Within this field, chiral pyrrolidine derivatives have emerged as a "privileged" structural motif, prized for their robustness, accessibility, and consistent ability to induce high levels of stereoselectivity in a vast array of chemical transformations.[1][2] Their prevalence in natural products and their proven success as catalysts underscore their importance in modern organic synthesis and drug discovery.[3][4][5]
This guide provides an in-depth exploration of the mechanistic principles, key catalyst classes, and practical applications of chiral pyrrolidine derivatives in asymmetric synthesis. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and successful implementation in the laboratory.
Core Mechanistic Principles: The Duality of Amine Catalysis
The remarkable versatility of chiral pyrrolidine catalysts stems from their ability to activate substrates through two distinct, yet complementary, covalent catalytic cycles: Enamine Catalysis and Iminium Ion Catalysis .[6][7][8] This dual-activation capability allows for the catalytic, asymmetric functionalization of both aldehydes and ketones.
Enamine Catalysis: Raising the HOMO
In enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate.[9][10][11] This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl substrate, transforming it into a potent, neutral enolate equivalent that can attack a wide range of electrophiles. The chiral environment of the catalyst scaffold then directs this attack to one face of the electrophile, ensuring high stereoselectivity.[12] The cycle is completed by hydrolysis of the resulting iminium ion, which regenerates the catalyst and releases the chiral product.[11]
Caption: The Catalytic Cycle of Enamine-Mediated Activation.
Iminium Ion Catalysis: Lowering the LUMO
Conversely, when reacting with α,β-unsaturated carbonyls, chiral pyrrolidines form a transient, electrophilic iminium ion.[13][14] This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, significantly enhancing its susceptibility to attack by weak nucleophiles at the β-position.[15] The bulky substituents on the pyrrolidine catalyst (e.g., in Jørgensen-Hayashi type catalysts) effectively shield one face of the iminium ion, forcing the incoming nucleophile to approach from the less sterically hindered face, thereby controlling the absolute stereochemistry of the newly formed C-C or C-X bond.[3][16]
Caption: The Catalytic Cycle of Iminium Ion-Mediated Activation.
Key Classes of Chiral Pyrrolidine Organocatalysts
The evolution of pyrrolidine-based catalysts has led to a diverse toolkit for the synthetic chemist. While (S)-proline is the foundational catalyst, significant advancements have been made by modifying its core structure.[3][17]
-
(S)-Proline: The natural amino acid, and the simplest catalyst of its class. Its bifunctional nature, containing both a secondary amine and a carboxylic acid, allows it to participate in hydrogen bonding to stabilize transition states.[3][18]
-
Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts): These are among the most powerful and widely used organocatalysts.[6][8] The bulky diarylprolinol moiety provides a well-defined chiral pocket, while the silyl ether enhances solubility in common organic solvents and fine-tunes the steric environment.[3][16]
-
Prolinamides and Bifunctional Derivatives: These catalysts incorporate additional hydrogen-bond donor/acceptor groups (e.g., amides, sulfonamides, ureas) into the pyrrolidine scaffold.[3][19] These groups can pre-organize the substrates in the transition state through non-covalent interactions, leading to enhanced reactivity and stereoselectivity.[20]
Application Notes & Protocols
The following sections provide detailed protocols for three key transformations catalyzed by chiral pyrrolidine derivatives. The rationale behind critical experimental parameters is explained to provide a framework for troubleshooting and optimization.
Caption: General Experimental Workflow for Organocatalytic Reactions.
Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of carbonyls to nitroolefins is a powerful C-C bond-forming reaction that generates highly functionalized products, which are valuable precursors for chiral amines, amino acids, and complex heterocycles.[1][21] Diarylprolinol silyl ethers are exceptionally effective for this transformation via an iminium ion activation mechanism.
Protocol: Asymmetric Michael Addition using a Jørgensen-Hayashi Catalyst
-
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)
-
Aldehyde (e.g., 3-phenylpropionaldehyde) (1.2 mmol, 1.2 equiv)
-
Nitroolefin (e.g., trans-β-nitrostyrene) (1.0 mmol, 1.0 equiv)
-
Acidic co-catalyst (e.g., Benzoic acid) (10 mol%)
-
Anhydrous, non-polar solvent (e.g., Methylcyclohexane or Toluene) (2.0 mL)
-
Standard workup and purification reagents.
-
-
Procedure:
-
Reaction Setup: To a dry vial under an inert atmosphere (N₂ or Argon), add the nitroolefin (1.0 mmol) and the catalyst (10 mol%, 0.1 mmol).
-
Solvent and Additive Addition: Add the anhydrous solvent (2.0 mL) followed by the acidic co-catalyst (10 mol%). The acid facilitates the formation and turnover of the iminium ion.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath. Lower temperatures generally improve stereoselectivity by favoring the more ordered transition state.
-
Substrate Addition: Add the aldehyde (1.2 mmol) dropwise to the stirred solution. A slight excess of the aldehyde ensures complete consumption of the limiting nitroolefin.
-
Reaction Monitoring: Stir the reaction at 0 °C for the required duration (typically 24-48 hours). Monitor the progress by Thin Layer Chromatography (TLC) until the nitroolefin is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.[1]
-
Table 1: Representative Data for Asymmetric Michael Addition
| Catalyst (mol%) | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| OC4 (10) | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| OC4 (10) | Butyraldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | RT | 7 | 99 | 82:18 | 75 |
| OC4 (10) | Butyraldehyde | 1-Nitro-2-phenylethene | CH₂Cl₂ | RT | 7 | 98 | 92:8 | 84 |
Data adapted from reference[1]. Catalyst OC4 is a pyrrolidine derivative with a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at C2.
Asymmetric Aldol Reaction
The aldol reaction is one of the most fundamental C-C bond-forming reactions in organic synthesis.[22] The use of (S)-proline and its derivatives to catalyze the direct, asymmetric aldol reaction between a ketone and an aldehyde was a landmark achievement in organocatalysis.[20][23] The reaction proceeds via enamine catalysis.
Protocol: (S)-Prolinamide Catalyzed Direct Aldol Reaction
-
Materials:
-
Chiral prolinamide catalyst (e.g., (S)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide) (10 mol%)
-
Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 mmol, 1.0 equiv)
-
Ketone (e.g., Acetone) (serves as both reactant and solvent)
-
Standard workup and purification reagents.
-
-
Procedure:
-
Reaction Setup: In a vial, dissolve the aromatic aldehyde (1.0 mmol) and the prolinamide catalyst (10 mol%, 0.1 mmol) in the ketone (e.g., 5 mL of acetone). Using the ketone as the solvent ensures a high concentration of the nucleophile, driving the reaction forward.
-
Reaction Conditions: Stir the mixture at room temperature or a reduced temperature (e.g., -20 °C to 4 °C) for 24-72 hours. The optimal temperature is a balance between reaction rate and selectivity.
-
Monitoring: Monitor the consumption of the aldehyde by TLC.
-
Work-up: Upon completion, remove the excess ketone under reduced pressure. Add water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Purification & Analysis: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography. Determine the enantiomeric excess (ee) of the purified product by chiral HPLC.
-
Table 2: Representative Data for Asymmetric Aldol Reactions
| Catalyst (mol%) | Aldehyde | Ketone | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-prolinamide (10) | 4-Nitrobenzaldehyde | Acetone | RT | 48 | 95 | 61 (R) |
| (S)-prolinamide (10) | 4-Chlorobenzaldehyde | Acetone | RT | 72 | 90 | 50 (R) |
| 6d (10) | Isatin | Acetone | -35 | - | up to 99 | up to 80 |
Data for benzaldehydes adapted from reference[22]. Data for isatin adapted from reference[20]. Catalyst 6d is a prolinamide derivative.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, which are critical building blocks for pharmaceuticals and natural products.[9] (S)-Proline is a highly effective catalyst for the direct, asymmetric Mannich reaction, proceeding through an enamine mechanism where the enamine attacks an in situ formed imine.[9][24]
Protocol: (S)-Proline Catalyzed Three-Component Mannich Reaction
-
Materials:
-
(S)-Proline (20 mol%)
-
Aldehyde (e.g., p-Nitrobenzaldehyde) (1.0 mmol, 1.0 equiv)
-
Amine (e.g., p-Anisidine) (1.1 mmol, 1.1 equiv)
-
Ketone (e.g., Acetone) (5.0 mL)
-
Solvent (e.g., DMSO) (1.0 mL)
-
Standard workup and purification reagents.
-
-
Procedure:
-
Reaction Setup: To a vial, add the aldehyde (1.0 mmol), the amine (1.1 mmol), and the ketone (5.0 mL).
-
Solvent & Catalyst Addition: Add the co-solvent (DMSO, 1.0 mL) and then the (S)-proline catalyst (20 mol%, 0.2 mmol). DMSO is often used to improve the solubility of the reagents and catalyst.
-
Reaction: Stir the resulting mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed (typically 24-48 hours).
-
Work-up: Quench the reaction with water. Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography. Determine the dr and ee by ¹H NMR and chiral HPLC analysis, respectively.
-
Table 3: Representative Data for Asymmetric Mannich Reactions
| Catalyst (mol%) | Aldehyde | Amine | Ketone | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| (S)-Proline (35) | p-Nitrobenzaldehyde | p-Anisidine | Acetone | 50 | - | 94 |
| (S)-Proline (5) | Formaldehyde | p-Anisidine | Cyclohexanone | 82 | >19:1 | 99 |
| Serine (20) | p-Nitrobenzaldehyde | p-Anisidine | 3-Pentanone | 60 | 6:1 | 94 |
Data adapted from reference[24].
Conclusion
Chiral pyrrolidine derivatives stand as a testament to the power and elegance of organocatalysis. From the simplicity of proline to the sophisticated design of diarylprolinol silyl ethers, these catalysts provide reliable and highly stereoselective routes to a diverse range of chiral molecules. The mechanistic understanding of enamine and iminium ion activation allows for the rational design of experiments and the targeted synthesis of complex molecular architectures. The protocols provided here serve as a robust starting point for researchers in academia and industry, enabling the practical application of this transformative technology in the synthesis of the next generation of pharmaceuticals and fine chemicals.
References
-
Quartararo, A.; Lanza, M.; Chiacchio, D. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. URL: [Link]
-
Enamine Formation. Michigan State University Department of Chemistry. URL: [Link]
-
Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. PubMed Central. URL: [Link]
-
Enantioselective Mannich Reactions with the Practical Proline Mimetic N-(p-Dodecylphenyl-sulfonyl)-2-pyrrolidinecarboxamide. The Journal of Organic Chemistry. URL: [Link]
-
Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Protocol Exchange. URL: [Link]
-
Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase. Green Chemistry. URL: [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. URL: [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to. Semantic Scholar. URL: [Link]
-
Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science. URL: [Link]
-
Proline organocatalysis. Wikipedia. URL: [Link]
-
Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis. UiTM Journal. URL: [Link]
-
Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. ScienceDirect. URL: [Link]
-
Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Semantic Scholar. URL: [Link]
-
Proline and proline-derived organocatalysts in the synthesis of heterocycles. ResearchGate. URL: [Link]
-
Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide. ACS Catalysis. URL: [Link]
-
Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews. URL: [Link]
-
Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. Bentham Science. URL: [Link]
-
Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. Pearson. URL: [Link]
-
Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews. URL: [Link]
-
Segmentation of the diarylprolinol silyl ether catalyst synthesis into... ResearchGate. URL: [Link]
-
Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. NSUWorks. URL: [Link]
-
Organocatalyst-Mediated Enantioselective Intramolecular Aldol Reaction Featuring the Rare Combination of Aldehyde as Nucleophile and Ketone as Electrophile. The Journal of Organic Chemistry. URL: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. URL: [Link]
-
Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. URL: [Link]
-
Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. PubMed Central. URL: [Link]
-
Tandem chain extension-Mannich reaction: an approach to β-proline derivatives. PubMed Central. URL: [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. URL: [Link]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. PubMed Central. URL: [Link]
-
Computational Comparison of the Stability of Iminium Ions and Salts from Enals and Pyrrolidine Derivatives (Aminocatalysts). ResearchGate. URL: [Link]
-
Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances. URL: [Link]
-
Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry. URL: [Link]
-
Results obtained using chiral pyrrolidine-containing organocatalysts in... ResearchGate. URL: [Link]
-
10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. URL: [Link]
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. URL: [Link]
-
Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. URL: [Link]
-
Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews. URL: [Link]
-
Crystal structures of proline-derived enamines. PubMed Central. URL: [Link]
-
Enamines. Master Organic Chemistry. URL: [Link]
-
Organocatalysed asymmetric Mannich reactions. Radboud Repository. URL: [Link]
Sources
- 1. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enamine Formation [www2.chemistry.msu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]
- 24. repository.ubn.ru.nl [repository.ubn.ru.nl]
Troubleshooting & Optimization
Technical Support Center: Pyrrolidine Synthesis Optimization
Status: Online 🟢 Operator: Senior Application Scientist Case ID: PYR-SYN-OPT-001
Welcome to the Pyrrolidine Synthesis Support Center
You have reached the Tier-3 Technical Support desk. We understand that the pyrrolidine scaffold is a "privileged structure" in drug discovery, essential for targets ranging from proline-based organocatalysts to antiviral agents (e.g., Hepatitis C inhibitors).
However, synthesizing these saturated nitrogen heterocycles often presents specific failure modes: poor diastereocontrol , catalyst poisoning , or competitive elimination .
This guide is structured to troubleshoot your specific experimental bottlenecks. Please select the module below that matches your current synthetic pathway.
Module 1: Synthetic Pathway Selection (Triage)
Before optimizing, confirm you are using the correct method for your substrate class. Many users report low yields simply because they are forcing a method incompatible with their available precursors.
Use this Decision Matrix to verify your approach:
Figure 1: Strategic decision tree for selecting the optimal pyrrolidine synthesis pathway based on substrate availability and stereochemical requirements.
Module 2: The [3+2] Cycloaddition (Azomethine Ylides)
Context: This is the industry standard for generating complex, chiral pyrrolidines. It involves the reaction of an azomethine ylide (generated in situ from an imine) with an electron-deficient alkene (dipolarophile).[1]
Standard Operating Procedure (SOP): Ag/Cu-Catalyzed Protocol
Reference Standard: Ag(OAc) with Phosphoramidite or Ferrocenyl Ligands.
-
Imine Formation: Condense aldehyde and amine (often glycine ester) with MgSO₄ to ensure dryness.
-
Dipole Generation: Add Metal Catalyst (Ag(I) or Cu(I)) + Base (Et₃N or DIPEA).
-
Cycloaddition: Add dipolarophile (e.g., acrylate, maleimide) at controlled temp (-20°C to RT).
Troubleshooting Guide (Q&A)
Q: My reaction stalls at <50% conversion. Adding more catalyst doesn't help.
A: The issue is likely the Imine Equilibrium, not the catalyst.
Diagnosis: Azomethine ylides are unstable. If water is present, the equilibrium shifts back to the aldehyde/amine, hydrolyzing the active species.
Fix: Add 4Å molecular sieves directly to the reaction pot. Switch to a pre-formed imine if possible, rather than a 3-component one-pot assembly [1].
Q: I am getting a 50:50 mixture of endo and exo diastereomers. How do I improve selectivity?
A: You have a Steric/Electronic Mismatch.
Mechanism: Endo selectivity is usually favored by secondary orbital interactions (SOI), but metal chelation can override this.
Fix 1 (Ligand): Switch to bulky chiral ligands like QUINAP or Fesulphos . These create a "chiral pocket" that physically blocks the exo approach [2].
Fix 2 (Metal): Silver (Ag) often allows for a looser transition state than Copper (Cu). If using Ag, try cooling to -20°C to enforce a tighter kinetic pathway.
Q: The product decomposes during silica gel purification.
A: Pyrrolidines are basic and acid-sensitive.
Fix: Pre-treat your silica gel column with 1-2% Triethylamine (Et₃N) in hexane. This neutralizes the acidic sites on the silica that cause ring-opening or epimerization.
Module 3: Intramolecular Cyclization (Nucleophilic Substitution)
Context: Cyclizing a linear chain (e.g., halo-amine or amino-alcohol).
Troubleshooting Guide (Q&A)
Q: I am seeing elimination products (alkenes) instead of the pyrrolidine ring.
A: Your base is too strong or the temperature is too high.
Causality: Elimination (E2) competes with Substitution (SN2). High temperatures and strong, bulky bases favor elimination.
Fix: Switch to a milder base (e.g., K₂CO₃ instead of NaH) and lower the temperature. Ensure your leaving group is primary or secondary; tertiary leaving groups almost always eliminate.
Q: My reaction is producing polymers/oligomers.
A: You are violating the Principle of High Dilution.
Mechanism: Intermolecular reaction (polymerization) is second-order (rate depends on concentration²), while intramolecular cyclization is first-order.
Fix: Run the reaction at high dilution (0.01 M to 0.001 M). Add the substrate slowly (syringe pump) to the base solution to keep the instantaneous concentration of the active species low [3].
Module 4: Advanced Photoredox Catalysis
Context: Using visible light and Iridium/Ruthenium catalysts to generate radicals (often
Q: The reaction works on 50mg scale but fails completely on 1g scale.
A: The "Beer-Lambert" Problem (Light Penetration).
Issue: Photons cannot penetrate deep into a large reaction vessel. The reaction only happens at the surface, leading to long reaction times and catalyst deactivation.
Fix: Do not use a round-bottom flask. Use flow chemistry (tubing wrapped around a light source) or a flat-sided vessel with high surface-area-to-volume ratio. Increase stirring speed to maximize turnover at the vessel wall [4].
Optimization Data Summary
Use this table to select the starting solvent/base system based on your method.
| Method | Preferred Solvent | Base/Additive | Key Optimization Parameter |
| [3+2] Cycloaddition | Toluene or THF | AgOAc (3 mol%) + Et₃N | Water exclusion (use Sieves) |
| Nucleophilic Cyclization | DMF or MeCN | K₂CO₃ or Cs₂CO₃ | Dilution (0.01 M) |
| Photoredox | DMSO or DMF | Ir(ppy)₃ + Lewis Acid | Degassing (O₂ quenches radicals) |
Visualizing the [3+2] Optimization Workflow
If your [3+2] reaction is failing, follow this logic path to identify the root cause.
Figure 2: Step-by-step troubleshooting workflow for catalytic [3+2] cycloadditions.
References
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. (Review of stereodivergent procedures and ligand effects).
-
Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. ACS Catalysis. (Details Ag(OAc)/QUINAP systems and optimization). [2]
-
How to avoid pyrrolidine formation during azetidine synthesis. BenchChem Technical Support. (Discusses kinetic vs thermodynamic control in cyclization).
-
A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition. Journal of the American Chemical Society. (Photoredox optimization and mechanism).
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis. ACS Catalysis. (Overview of pyrrolidine utility and synthesis).
End of Guide. For further assistance, contact the synthesis core facility.
Sources
Technical Support Center: Purification of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
Welcome to the technical support center for the purification of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable chiral building block. As a substituted proline derivative, achieving high chemical and stereochemical purity is paramount for its successful application in synthesis.[1] This document provides in-depth, field-proven insights into common purification challenges and offers structured solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification and analysis of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate.
Q1: What are the standard purification techniques for this compound?
The primary method for purifying crude Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate after synthesis is silica gel column chromatography . This technique is highly effective for separating the target molecule from starting materials, reagents, and non-polar byproducts. Patent literature describing the synthesis of similar pyrrolidine derivatives frequently cites column chromatography as the purification method of choice.[2][3] For achieving high diastereomeric and enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[4] While recrystallization can be effective for some solids, obtaining a crystalline form of this specific methyl ester can be challenging due to potential impurities that act as crystal lattice inhibitors.
Q2: How can I assess the chemical and chiral purity of my final product?
A multi-pronged analytical approach is essential to confirm the purity and identity of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structural integrity of the molecule and identifying any residual solvents or process-related impurities.[5]
-
Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the compound.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for determining the enantiomeric and diastereomeric purity. Using a suitable Chiral Stationary Phase (CSP), you can resolve the (2S,5S) isomer from other potential stereoisomers like (2R,5R), (2S,5R), and (2R,5S).[6][7] The choice of CSP is paramount, as no single phase is universal for all compounds.[4]
-
Optical Rotation: Measuring the specific rotation can provide an initial indication of enantiomeric enrichment, although it is not a quantitative measure of purity on its own.[7]
Q3: What are the potential stereoisomers I should be aware of during purification?
The synthesis of this compound can potentially yield four stereoisomers. The (2S, 5S) and (2R, 5R) isomers are a pair of enantiomers and are referred to as the cis isomers, where the phenyl and methyl carboxylate groups are on the same face of the pyrrolidine ring.[1] The (2S, 5R) and (2R, 5S) isomers are another enantiomeric pair, known as the trans isomers. Your purification strategy must be able to separate the desired (2S,5S) isomer from the other three. Standard silica gel chromatography can often separate diastereomers (cis from trans), but resolving the enantiomers ((2S,5S) from (2R,5R)) requires chiral chromatography.[8]
Troubleshooting and Optimization Guide
This section provides solutions to specific problems encountered during the purification process.
Issue 1: Low Yield After Silica Gel Column Chromatography
Q: I'm losing a significant amount of my product during column chromatography. What are the likely causes and how can I fix it?
Low recovery is a common issue. The root cause often lies in the interaction between your compound and the stationary phase or in the elution conditions.
Causality Analysis: The pyrrolidine nitrogen in your molecule is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption or "streaking" of the product down the column, resulting in poor separation and low yield.
Recommended Solutions:
-
Neutralize the Stationary Phase: Before loading your sample, flush the silica gel column with your chosen eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites on the silica, minimizing product adsorption.
-
Optimize the Solvent System:
-
Initial Screening: Use Thin Layer Chromatography (TLC) to find an optimal solvent system. A good system will give your product an Rf value of approximately 0.25-0.35.
-
Common Systems: For pyrrolidine esters, gradients of ethyl acetate in hexanes or dichloromethane in methanol are common starting points.[9]
-
-
Consider an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
Experimental Protocol: Optimizing Column Chromatography Elution
-
TLC Analysis: Spot your crude product on at least three different TLC plates.
-
Solvent Trials: Develop each plate in a different solvent system (e.g., 20% EtOAc/Hexane, 30% EtOAc/Hexane, 40% EtOAc/Hexane). Add 0.5% Et₃N to each mobile phase.
-
Rf Calculation: Identify the solvent system that provides an Rf value of ~0.3 for your product and good separation from major impurities.
-
Column Packing: Pack your column using the optimized mobile phase (without the added base initially).
-
Pre-Elution Flush: Run 2-3 column volumes of the optimized mobile phase containing 0.5-1% Et₃N through the column.
-
Loading and Elution: Load your sample (pre-adsorbed onto a small amount of silica for best results) and elute with the base-containing mobile phase.
Issue 2: Poor Resolution of Stereoisomers in Chiral HPLC
Q: My chiral HPLC analysis shows overlapping peaks for the enantiomers/diastereomers. How can I improve the separation?
Achieving baseline resolution in chiral separations requires a systematic optimization of several parameters. The separation relies on subtle differences in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).[4][8]
Causality Analysis: Poor resolution can stem from an inappropriate CSP, a suboptimal mobile phase composition, or incorrect temperature settings. Each of these factors influences the stability and energy difference of the diastereomeric complexes, which directly impacts separation.[6]
Recommended Solutions:
-
Screen Different Chiral Stationary Phases (CSPs): This is the most critical step. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[10] Screen a small set of columns with different chiral selectors.
-
Optimize Mobile Phase Composition:
-
Normal Phase (NP): Typically uses hexane/isopropanol or hexane/ethanol mixtures. Vary the percentage of the alcohol modifier in small increments (e.g., 5%). Small amounts of water in the mobile phase can significantly impact retention in NP, so using high-purity solvents is key.[8]
-
Reversed-Phase (RP): Uses acetonitrile/water or methanol/water. Adjusting the pH with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and selectivity, especially for basic compounds like yours.[6]
-
-
Adjust Column Temperature: Temperature has a complex effect on chiral separations. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, often leading to better resolution.[11] However, the effect is compound-dependent, and sometimes increasing the temperature can improve peak efficiency.[6] It is crucial to optimize this parameter.
-
Reduce Flow Rate: Decreasing the flow rate can increase the efficiency of the column and provide more time for the enantiomers to interact with the CSP, potentially improving resolution.
Data Presentation: Troubleshooting Chiral HPLC Separations
| Symptom | Possible Cause(s) | Recommended Action(s) |
| No Separation | Unsuitable Chiral Stationary Phase (CSP). | Screen a diverse set of CSPs (e.g., cellulose-based, amylose-based). |
| Inappropriate mobile phase mode. | If using Normal Phase (NP), try Reversed-Phase (RP) or Polar Organic Mode (POM), and vice-versa. | |
| Poor Resolution | Mobile phase composition is not optimal. | Systematically vary the ratio of strong to weak solvent (e.g., change %IPA in Hexane).[6] |
| Temperature is not optimal. | Evaluate separation at different temperatures (e.g., 15°C, 25°C, 40°C).[6][11] | |
| Flow rate is too high. | Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). | |
| Peak Tailing | Secondary interactions with the CSP. | Add a modifier to the mobile phase (e.g., 0.1% DEA for basic compounds).[6] |
| Column overload. | Dilute the sample and re-inject.[6] |
Issue 3: Product Purity by NMR is Low Despite a Single Spot on TLC
Q: My product looks like a single spot on the TLC plate, but the ¹H NMR spectrum shows significant impurities. Why is this happening?
This is a common and often frustrating scenario. It highlights the limitations of TLC and the superior resolving power of NMR for purity assessment.
Causality Analysis: Several possibilities exist:
-
Co-elution: An impurity may have the exact same Rf value as your product in the specific TLC solvent system you used.
-
UV Invisibility: The impurity may not have a UV chromophore, making it invisible on the TLC plate if you are only using a UV lamp for visualization.
-
Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., toluene, DMF) may be present and are not always visible on TLC.
Recommended Solutions:
-
Use a Different TLC Staining Method: Visualize your TLC plate with a more general stain, such as potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM), which can detect a wider range of organic compounds, not just those that are UV-active.
-
Try a Different TLC Solvent System: Develop a TLC plate in a solvent system with a different polarity to see if the single spot resolves into multiple spots.
-
Analyze NMR for Solvents: Carefully check your ¹H NMR for common residual solvent peaks. If present, remove them under high vacuum, possibly with gentle heating.
-
Re-purify: If a co-eluting impurity is confirmed, re-purification using column chromatography with a different, more selective solvent system is necessary.
Visualization of Workflows
A logical workflow is essential for efficiently tackling purification challenges.
Caption: Decision tree for selecting the appropriate purification strategy.
Caption: Stepwise workflow for optimizing chiral HPLC separations.
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Chromatography Today. (2020, May 20).
- Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- Google Patents. (n.d.).
- Benchchem. (n.d.).
- Interchim – Blog. (2019, July 15). Purification of enantiomers with chiral puriFlash® columns.
- Benchchem. (n.d.). Protocol for radiolabeling (2S,5R)-5-Ethylpyrrolidine-2-carboxamide.
- Chem-Impex. (n.d.). (2S,5S)-Boc-5-methylpyrrolidine-2-carboxylic acid.
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.). US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
- World Journal of Pharmaceutical Research. (2022, June 3). Identification, Isolation and Characterization of Potential Impurities in Active Pharmaceutical Ingredients: A Review.
- LabRulez LCMS. (n.d.).
Sources
- 1. Methyl 5-phenylpyrrolidine-2-carboxylate | 1248550-88-0 | Benchchem [benchchem.com]
- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
- 4. Purification of enantiomers with chiral puriFlash® columns [blog.interchim.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. microbenotes.com [microbenotes.com]
Aminocatalysis Technical Support Center: Optimizing Enantioselectivity in Pyrrolidine-Catalyzed Reactions
Welcome to the Aminocatalysis Support Hub. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering stereochemical bottlenecks in organocatalysis. Pyrrolidine derivatives—ranging from native L-proline to sterically demanding Jorgensen-Hayashi catalysts (diarylprolinol silyl ethers)—are powerful tools for asymmetric synthesis. However, achieving >95% enantiomeric excess (ee) requires precise control over transition-state thermodynamics and reaction kinetics.
Below, you will find diagnostic workflows, causal troubleshooting FAQs, quantitative benchmarks, and self-validating standard operating procedures (SOPs) to rescue failing stereoselective reactions.
Diagnostic Workflow for Stereochemical Failures
Before adjusting your reaction parameters, it is critical to identify whether your pyrrolidine catalyst is operating via an enamine (HOMO-raising) or iminium (LUMO-lowering) activation pathway. The stereocontrolling mechanisms—and therefore the troubleshooting steps—diverge significantly based on this activation mode.
Caption: Diagnostic workflow for resolving low enantioselectivity in pyrrolidine-catalyzed reactions.
Core Troubleshooting Guides (FAQs)
Q1: My L-proline-catalyzed intermolecular aldol reaction is yielding poor enantiomeric excess (<50% ee). How can I optimize the transition state to improve stereocontrol?
The Causality: In proline-catalyzed enamine activation, high enantioselectivity relies entirely on a highly organized, Zimmerman-Traxler-like transition state. This state is held together by a critical hydrogen bond between the carboxylic acid proton of proline and the carbonyl oxygen of the electrophile. If you are using a polar, protic solvent (like pure methanol), the solvent competitively disrupts this hydrogen-bonding network, leading to a loose transition state and racemic product mixtures. The Solution: Switch to a non-polar solvent or, counterintuitively, utilize specific1[1]. In biphasic systems, water acts as a proton shuttle that facilitates the hydrolysis of the product without disrupting the hydrophobic pocket where the enamine transition state forms. Furthermore, adding a weak Brønsted acid co-catalyst (e.g., 4-nitrobenzoic acid) accelerates enamine formation and stabilizes the transition state, pushing ee's up to 98%[1].
Q2: When using a Jorgensen-Hayashi catalyst (diarylprolinol silyl ether) for a Michael addition, I observe low conversion and moderate ee. What is the mechanistic failure?
The Causality: Diarylprolinol silyl ethers achieve stereocontrol through extreme steric shielding. The bulky diarylmethyl silyl ether moiety physically blocks one enantioface of the intermediate, forcing the incoming reagent to attack from the opposite side[2]. However, this extreme bulk significantly lowers the nucleophilicity of the secondary amine, making the initial condensation with the aldehyde (to form the active iminium or enamine) kinetically sluggish. Low conversion often leads to background (uncatalyzed) racemic reactions competing with the catalyzed pathway, destroying your ee. The Solution: You must accelerate the formation of the active catalytic species. 3[3] that adding a strong Brønsted acid like trifluoroacetic acid (TFA) protonates the pyrrolidine, drastically accelerating iminium ion formation and suppressing the racemic background reaction. Additionally, evaluate the silyl group: sometimes downsizing from a bulky TES or TBS group to a4[4] relieves excessive steric clash, allowing better substrate coordination while still providing near-perfect (99% ee) enantioselectivity.
Q3: How do I prevent catalyst deactivation via parasitic oxazolidinone formation?
The Causality: In enamine catalysis, proline can react with aldehydes to form stable, unreactive oxazolidinones. This acts as a thermodynamic sink, sequestering your catalyst, halting the reaction, and allowing non-selective pathways to dominate over time. The Solution: Maintain a high concentration of the nucleophilic ketone (often running the reaction neat in the ketone) to kinetically outcompete oxazolidinone formation. Alternatively, shifts the equilibrium away from the stable oxazolidinone back toward the free amine and aldehyde, keeping the catalytic cycle turning efficiently.
Mechanistic Pathway: Enamine vs. Iminium Activation
Understanding the exact intermediate your substrate forms is non-negotiable for troubleshooting. Saturated carbonyls form nucleophilic enamines, while α,β-unsaturated carbonyls form electrophilic iminium ions.
Caption: Mechanistic divergence of pyrrolidine catalysts into enamine and iminium activation pathways.
Quantitative Benchmarks for Catalyst Optimization
Use the following data to benchmark your expected outcomes when modifying your catalytic system.
| Catalyst System | Reaction Type | Additive / Solvent | Enantiomeric Excess (ee) | Key Mechanistic Driver | Ref |
| L-Prolinethioamide | Intermolecular Aldol | 4-Nitrobenzoic acid / Solvent-free | Up to 98% | H-bond network stabilization & proton transfer | [1] |
| Diarylprolinol TES Ether | Diels-Alder (exo-selective) | TFA / Toluene | Up to 97% | Iminium formation acceleration & steric shielding | [3] |
| Diarylprolinol TMS Ether | Michael Addition | None / Hexane | Up to 99% | Optimized conformational preference of enamine | [4] |
| L-Proline | Conjugate Addition | Water | 81–95% | Suppression of oxazolidinone sink | [5] |
Standard Operating Procedures (SOPs)
Protocol A: Self-Validating Intermolecular Aldol Reaction (Enamine Activation)
Designed to maximize ee by preventing solvent-induced transition state disruption.
-
Preparation: In a dry 10 mL vial equipped with a magnetic stir bar, add L-proline (10 mol%) and 4-nitrobenzoic acid (10 mol%).
-
Causality: The acid co-catalyst accelerates the breakdown of the carbinolamine intermediate into the active enamine, preventing the buildup of off-cycle intermediates.
-
-
Substrate Addition: Add the donor ketone (e.g., cyclohexanone, 2.0 equiv) followed by the acceptor aromatic aldehyde (1.0 equiv).
-
Solvent/Additive Optimization: Add deionized water (10-20 mol% relative to aldehyde).
-
Self-Validation Check: The mixture should form a biphasic suspension. If the mixture becomes completely homogeneous, the water concentration is too high, which may disrupt the proline-carbonyl hydrogen bond. The biphasic nature ensures water acts strictly as a proton shuttle at the interface.
-
-
Reaction & Monitoring: Stir vigorously at room temperature. Monitor via TLC (Hexanes/EtOAc). The reaction is typically complete within 4–12 hours.
-
Quench & Extraction: Quench with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 x 5 mL), dry over Na₂SO₄, and concentrate.
-
In-Process Control: Before column chromatography, analyze the crude mixture via ¹H NMR to determine the anti/syn diastereomeric ratio. A low anti/syn ratio (<80:20) indicates epimerization, suggesting the reaction was left stirring too long after completion.
-
Protocol B: Iminium-Catalyzed Exo-Selective Diels-Alder Reaction
Designed to force challenging exo-selectivity using extreme steric shielding and acid acceleration.
-
Catalyst Activation: Dissolve the diarylprolinol TES ether catalyst (10 mol%) in anhydrous toluene (0.5 M). Add trifluoroacetic acid (TFA, 10 mol%).
-
Causality: TFA protonates the bulky pyrrolidine, facilitating rapid condensation with the α,β-unsaturated aldehyde to form the highly electrophilic iminium ion, suppressing background racemic Diels-Alder cycloadditions.
-
-
Substrate Introduction: Add the α,β-unsaturated aldehyde (1.0 equiv) and cool the mixture to -20 °C.
-
Self-Validation Check: Look for a distinct color change (often shifting to yellow/orange). This chromophoric shift is a direct visual confirmation of conjugated iminium ion formation. If the solution remains colorless, check your acid additive and solvent anhydrousness.
-
-
Cycloaddition: Slowly add the diene (1.5 equiv) dropwise. Maintain stirring at -20 °C. The bulky diarylmethyl silyl ether moiety effectively shields one enantioface, forcing the diene to approach from the opposite side.
-
Hydrolysis: Upon complete consumption of the aldehyde (via TLC), add 1 mL of water and warm to room temperature to hydrolyze the iminium intermediate. This releases the enantioenriched exo-Diels-Alder adduct and regenerates the catalyst. Extract with Et₂O and purify.
References
-
Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:3
-
Water versus Solvent-Free Conditions for the Enantioselective Inter- and Intramolecular Aldol Reaction Employing L-Prolinamides and L-Prolinethioamides as Organocatalysts - ResearchGate Source: researchgate.net URL:1
-
Asymmetric Michael Reaction of Aldehydes and Nitroalkenes - Organic Syntheses Source: orgsyn.org URL:2
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes Source: nih.gov URL:5
-
Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water Source: niscpr.res.in URL:
-
Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC - NIH Source: nih.gov URL:4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction [organic-chemistry.org]
- 4. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Phenylpyrrolidine-2-Carboxylates
Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Optimization Ticket ID: 5-Ph-Pro-Synth-001
Introduction: The Scaffold & The Challenge
The 5-phenylpyrrolidine-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Hepatitis C virus (HCV) NS5A inhibitors and rigid peptidomimetics. However, its synthesis is deceptive. While the pyrrolidine ring appears simple, the interplay between the C2-ester and the C5-phenyl group creates a "perfect storm" for stereochemical erosion and oxidative degradation.
This guide addresses the three most common "failure modes" reported by researchers:
-
Stereochemical Leakage: Inability to control cis/trans (2,5) diastereoselectivity.[1][2]
-
Aromatization: Unwanted oxidation to the achiral pyrrole.
-
Oligomerization: Yield loss during the cyclization step.
Module 1: Stereochemical Integrity (The "Cis/Trans" Ratio)
User Complaint: "I synthesized the intermediate imine and reduced it, but I’m getting a 1:1 mixture of cis and trans isomers, or my enantiomeric excess (ee) has dropped."
Root Cause Analysis: The Iminium Tautomer Trap
The critical intermediate in most routes (especially reductive amination or imine reduction) is the
-
C2-Epimerization: The proton at C2 (alpha to the ester) is acidic. If the reaction medium is too basic or if the reduction is slow, the C2 stereocenter scrambles.
-
C5-Lability: The C5-phenyl group stabilizes the carbocation character at C5, making the C5-N bond susceptible to reversible opening or oxidation.
Troubleshooting Protocol
| Variable | Recommendation | Mechanistic Rationale |
| Reducing Agent | NaBH(OAc)₃ or H₂/Pd-C | Triacetoxyborohydride is mild and allows for directed hydride delivery. Catalytic Hydrogenation typically favors the cis-isomer (2,5-cis) via syn-addition to the least hindered face. |
| Temperature | -78°C to 0°C | Kinetic control is essential. Higher temperatures favor thermodynamic equilibration to the trans-isomer (sterically preferred). |
| pH Control | Maintain pH 4-6 | Avoid basic conditions which catalyze enolization at C2. Use acetic acid as a buffer during reductive amination. |
| Solvent | DCM or Toluene | Protic solvents (MeOH) can sometimes facilitate proton exchange. Aprotic solvents often improve diastereoselectivity. |
Visualizing the Failure Mode
The following diagram illustrates how the iminium intermediate allows stereochemical information to be lost (leakage) before the final product is locked in.
Caption: The "Leakage Loop" (Red) shows how the iminium-enamine tautomerization destroys C2 stereochemistry if reduction is slower than proton exchange.
Module 2: Unwanted Aromatization (The "Pyrrole" Problem)
User Complaint: "My NMR shows a loss of chiral centers and new aromatic peaks. I made the pyrrole instead of the pyrrolidine."
Root Cause Analysis: Oxidative Dehydrogenation
The 5-phenyl-pyrrolidine ring is essentially a "dihydro-pyrrole" waiting to happen. The driving force is the formation of a fully aromatic, conjugated system (Phenyl-Pyrrole).
-
Trigger: Presence of trace oxidants (air, peroxides in ethers) or metal catalysts (Pd/C) left too long without hydrogen pressure.
-
Vulnerability: The benzylic C5-H bond is weak. Once C5-N is oxidized to C5=N, the system rapidly tautomerizes to the aromatic pyrrole.
Corrective Actions
-
Degas Solvents: Strictly use freeze-pump-thaw degassed solvents.
-
Quench Immediately: If using Pd/C, filter the catalyst immediately upon consumption of H₂. Do not let the mixture stir "overnight" under argon; the catalyst can dehydrogenate the product.
-
Acid Scavengers: If the reaction generates acid (or uses TFA), neutralize it quickly. Acid promotes the elimination steps leading to aromatization.
Module 3: Experimental Protocol (Self-Validating)
Standard Operating Procedure: Diastereoselective Reduction of 5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate
This protocol minimizes side reactions by ensuring rapid reduction (Kinetic Control).
Reagents:
-
Precursor: Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate (Cyclic Imine).
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) - Selects for imine over ester.
-
Solvent: Methanol (anhydrous).
-
Indicator: Bromocresol Green (optional, for pH monitoring).
Step-by-Step Workflow:
-
Dissolution: Dissolve the cyclic imine (1.0 equiv) in anhydrous MeOH (0.1 M) under N₂ atmosphere.
-
Acidification: Add glacial acetic acid dropwise until pH is approx. 5-6.
-
Checkpoint: If the solution turns bright yellow (pH < 3), you risk hydrolysis. If blue/green (pH > 7), reduction will stall. Aim for lime green.
-
-
Reduction: Cool to 0°C . Add NaBH₃CN (1.5 equiv) portion-wise over 10 minutes.
-
Why? Portion-wise addition prevents a localized exotherm which could favor the trans isomer.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (stain with Ninhydrin; product turns yellow/pink).
-
Validation: Disappearance of the UV-active imine spot.
-
-
Workup (Crucial): Quench with sat. NaHCO₃. Extract with DCM.[3]
-
Warning: Do not use strong acid during workup; it will epimerize the product.
-
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose yield or purity issues during the cyclization/reduction step.
Caption: Diagnostic workflow for isolating the root cause of synthetic failure.
References
-
Stereoselective Synthesis of 5-Aryl-substituted Prolines. Source: National Institutes of Health (PMC). Context: Discusses the Pd-catalyzed carboamination routes and stereochemical outcomes. URL:[Link]
-
Epimerization Mechanisms in Proline Derivatives. Source: Journal of the American Chemical Society (ACS).[4] Context: Detailed analysis of steric vs. stereoelectronic effects on the conformation and epimerization of 4- and 5-substituted prolines. URL:[Link]
-
Reduction of Cyclic Imines (3,4-dihydro-2H-pyrroles). Source: ResearchGate / ChemSynthesis. Context: General protocols for the reduction of pyrroline-2-carboxylates and the impact of reducing agents on diastereoselectivity. URL:[Link]
Sources
- 1. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Synthesis of 5- or 6-Aryl Octahydrocyclopenta[b]pyrroles from a Common Precursor Through Control of Competing Pathways in a Pd-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
Technical Support Center: Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
Welcome to the technical support center for Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to support the integrity of your experiments.
I. Core Concepts: Understanding the Stability of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a chiral molecule whose stability is paramount for its effective use in synthesis. The molecule's structure, featuring a secondary amine within the pyrrolidine ring and a methyl ester, presents two primary points of potential degradation: hydrolysis and oxidation. Furthermore, as a chiral compound, the potential for racemization must be carefully managed.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate and its hydrochloride salt?
A1: The stability of this compound is highly dependent on its form (freebase vs. salt) and the storage environment.
| Form | Temperature | Atmosphere | Light |
| Hydrochloride Salt | Freezer, below -20°C[1] | Inert (Argon or Nitrogen)[1] | Protect from light |
| Freebase | Refrigerator, 2-8°C | Inert (Argon or Nitrogen) | Protect from light |
Rationale: The hydrochloride salt is generally more crystalline and less reactive than the freebase. Freezing temperatures significantly slow down potential degradation reactions. An inert atmosphere is crucial to prevent oxidation of the secondary amine.[1]
Q2: What are the primary degradation pathways I should be aware of?
A2: The two main degradation pathways are hydrolysis of the methyl ester and oxidation of the pyrrolidine ring.
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid, particularly in the presence of moisture, acids, or bases.
-
Oxidation: The secondary amine in the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This process can be accelerated by the presence of oxygen, light, and metal contaminants.
Q3: Can the stereochemistry of the compound be affected during storage or handling?
A3: Yes, racemization is a potential concern for chiral intermediates. The stereocenters at the 2 and 5 positions of the pyrrolidine ring can be susceptible to epimerization under harsh conditions, such as strong acids or bases, or elevated temperatures. It is crucial to maintain recommended storage conditions and use mild reaction conditions to preserve the enantiomeric purity.
Q4: What are the visible signs of degradation?
A4: A pure sample of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate should be a white to off-white solid. Visual indicators of degradation can include:
-
Color Change: A change in color to yellow or brown can indicate oxidative degradation or the formation of impurities.
-
Clumping or Caking: This may suggest the absorption of moisture, which can lead to hydrolysis.
-
Change in Solubility: A previously soluble batch that now shows insolubility in a trusted solvent may have degraded into less soluble byproducts.
Q5: Which solvents are recommended for preparing stock solutions and for long-term storage?
A5: For long-term storage, it is best to store the compound as a solid. If a stock solution is necessary, use a dry, aprotic solvent.
| Recommended Solvents (for short-term use) | Solvents to Avoid for Long-Term Storage |
| Anhydrous Acetonitrile | Protic solvents (e.g., Methanol, Ethanol, Water) |
| Anhydrous Dichloromethane (DCM) | Solvents containing reactive impurities (e.g., peroxides in older ethers) |
| Anhydrous Tetrahydrofuran (THF) | |
| Anhydrous Dimethylformamide (DMF) |
Rationale: Protic solvents can participate in hydrogen bonding and may facilitate the hydrolysis of the ester group. Aprotic solvents are less likely to interfere with the compound's structure. Always use anhydrous grade solvents to minimize moisture content.
III. Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow for diagnosing and resolving them.
Problem 1: Loss of compound activity or poor yield in a subsequent reaction.
***dot graph TD { A[Start: Poor Reaction Outcome] --> B{Check Purity of Starting Material}; B --> C{Perform Analytical Check (HPLC, NMR)}; C --> D{Is the compound pure?}; D -- Yes --> E[Troubleshoot Reaction Conditions (e.g., reagents, temperature)]; D -- No --> F[Hypothesize Degradation Pathway]; F --> G[Review Storage and Handling Procedures]; G --> H{Improper Storage?}; H -- Yes --> I[Obtain a new, verified lot of the compound]; H -- No --> J[Consider solvent or reagent incompatibility]; I --> K[Re-run experiment with new material]; J --> K; subgraph Legend direction LR L[Process] M{Decision} end style L fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style M fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 }
Troubleshooting Workflow for Poor Reaction Outcomes
Step-by-Step Analysis:
-
Verify Purity: Before troubleshooting your reaction, confirm the purity of your Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate. Use High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities or degradation products.
-
Investigate Degradation: If impurities are detected, consider the likely degradation pathways.
-
Hydrolysis Product: Look for a peak corresponding to the carboxylic acid derivative in your analytical data. This will have a different retention time in HPLC and distinct NMR signals.
-
Oxidation Products: These can be numerous and may appear as a cluster of small peaks in the chromatogram. Mass spectrometry (LC-MS) is a powerful tool for identifying these species.
-
-
Review Procedures: Carefully examine your storage and handling records. Was the compound exposed to air, light, or moisture? Was it stored at the correct temperature?
-
Solvent and Reagent Compatibility: Ensure that the solvents and reagents used in your experiment are compatible with a secondary amine and a methyl ester. Avoid strong acids, bases, and oxidizing agents unless they are part of the intended reaction mechanism.
Problem 2: Unexpected peaks in your HPLC or GC-MS analysis.
***dot graph TD { A[Start: Unexpected Analytical Peaks] --> B{Analyze Peak Characteristics}; B --> C{Is it a sharp, well-defined peak?}; C -- Yes --> D[Consider Isomeric Impurity or Contaminant from Synthesis]; C -- No --> E{Broad or multiple small peaks?}; E -- Yes --> F[Suspect On-Column Degradation or Oxidative Products]; E -- No --> G[Review Sample Preparation]; F --> H[Check for active sites on column/liner and use a fresh, high-quality column]; G --> I{Was the sample stored in solution for an extended period?}; I -- Yes --> J[Re-prepare sample fresh before analysis]; I -- No --> K[Check for solvent impurities or contaminants in the vial/cap]; D --> L[Confirm identity using Mass Spectrometry]; H --> M[Re-analyze]; J --> M; K --> M; subgraph Legend direction LR N[Process] O{Decision} end style N fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style O fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 }
Analytical Troubleshooting Flowchart
Step-by-Step Analysis:
-
Fresh Sample Preparation: Always analyze a freshly prepared sample from the solid material to rule out degradation in the analytical solvent.
-
Method Validation: Ensure your analytical method is not causing the degradation.
-
HPLC: Check the pH of your mobile phase. Highly acidic or basic conditions can cause on-column hydrolysis. Ensure the column temperature is not excessively high.
-
GC-MS: The high temperatures of the injector port can cause thermal degradation of some compounds. Consider using a lower injection temperature or derivatization to improve thermal stability.
-
-
Identify the Impurity: Use a mass spectrometer detector (LC-MS or GC-MS) to obtain the mass of the unknown peak. This can provide strong evidence for its identity (e.g., a mass increase of 16 Da may suggest oxidation, while a mass decrease of 14 Da could indicate hydrolysis to the carboxylic acid).
-
Forced Degradation Study: To confirm the identity of a degradation product, you can perform a forced degradation study. Expose a small amount of the compound to mild acidic, basic, and oxidative conditions and analyze the resulting mixture. If the peak in your original sample matches a peak generated under one of these stress conditions, you have likely identified the degradation pathway.
IV. Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This is a general-purpose method; optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and 254 nm
-
Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate in Acetonitrile at 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
-
Analysis: After the incubation period, neutralize the acidic and basic samples, and then analyze all samples by HPLC-MS to identify degradation products.
V. Chemical Incompatibilities
To prevent degradation and ensure safety, avoid contact with the following classes of chemicals:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) can lead to vigorous and potentially hazardous reactions with the secondary amine.
-
Strong Acids: (e.g., concentrated sulfuric acid, nitric acid) can cause rapid hydrolysis of the ester and may lead to racemization.
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) will also catalyze ester hydrolysis.
-
Aldehydes and Ketones: May react with the secondary amine to form enamines or other adducts.
VI. References
Sources
Technical Support Center: Stereoselective Pyrrolidine Synthesis
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the stereochemical outcomes of pyrrolidine synthesis.
The construction of highly substituted pyrrolidines—typically via asymmetric 1,3-dipolar cycloadditions of azomethine ylides or organocatalytic Michael-aldol cascades—is notoriously sensitive to environmental conditions. Below, we dissect the causality of solvent effects, provide actionable troubleshooting FAQs, and outline self-validating protocols to ensure reproducible enantiomeric excess (ee) and diastereomeric ratios (dr).
Core Principles: The Causality of Solvent Effects
In asymmetric synthesis, the solvent is not merely a passive medium; it is a dynamic participant in the transition state (TS). The stereoselectivity of pyrrolidine ring formation is governed by:
-
Coordination Sphere Rigidification: In metal-catalyzed cycloadditions (e.g., Cu-BINAP systems), weakly coordinating solvents can displace counterions without displacing the chiral ligand, tightening the chiral pocket.
-
Dielectric Constant (ε) & TS Solvation: Highly polar solvents can over-stabilize charge-separated intermediates, leading to "loose" asynchronous transition states that degrade facial discrimination.
-
Hydrogen-Bonding Networks: In organocatalytic pathways, protic solvents can competitively disrupt the critical hydrogen bonds between the catalyst and the dipole, collapsing endo/exo selectivity.
Fig 1: Mechanistic divergence of stereocontrol based on solvent coordination.
Troubleshooting & FAQs
Q1: Why did my enantiomeric excess (ee) and exo selectivity drop when scaling up my Cu-catalyzed 1,3-dipolar cycloaddition in Dichloromethane (DCM)?
The Cause: DCM is a highly polar, non-coordinating solvent. In Cu(II)-catalyzed reactions, DCM fails to stabilize the metal center, leading to a highly flexible, loose transition state. This allows the azomethine ylide to approach the dipolarophile from the unshielded face. The Solution: Switch to a weakly coordinating ethereal solvent like 2-Methyltetrahydrofuran (MeTHF) or a non-polar solvent like Toluene. Industrial screening data demonstrates that moving from DCM to MeTHF or Toluene can shift exo selectivity from a poor ~45% up to ~80%[1]. MeTHF is often preferred over Toluene because it maintains a faster reaction rate while providing the exact amount of oxygen-coordination needed to rigidify the Cu-BINAP-ylide complex without displacing the chiral ligand[1].
Q2: I switched to Toluene to maximize my ee, but my reaction stalled and the yield plummeted. What happened?
The Cause: While Toluene's low dielectric constant is excellent for maximizing enantioselective induction, it lacks the solvating power required for polar precursors. If you are generating your azomethine ylide in situ from an amino acid (e.g., sarcosine) and an isatin derivative, the amino acid will have extremely poor solubility in Toluene[2]. The Solution: The heterogeneous nature of the Toluene mixture prevents the formation of the active dipole, leading to decreased isolated yields[2]. To resolve this, transition to MeTHF, which offers the stereochemical benefits of a low-dielectric environment while maintaining sufficient solvating power for polar amino acid precursors[1].
Q3: How does solvent choice impact organocatalytic [3+2] cycloadditions?
The Cause: In secondary amine-catalyzed cycloadditions (e.g., using MacMillan imidazolidinones), the reaction proceeds via an iminium intermediate. The solvent dictates the E/Z geometry of this iminium ion[3]. Protic solvents disrupt the delicate steric shielding and hydrogen-bonding framework of the catalyst. The Solution: Utilize non-polar aprotic solvents to enforce the formation of the (E)-iminium isomer. This ensures the cycloaddition occurs through a highly organized endo topography, effectively promoting approach from the si-face of the dipolarophile and maximizing ee[3].
Fig 2: Workflow for diagnosing and resolving solvent-induced stereochemical failures.
Quantitative Data: Solvent Screening Matrix
The following table summarizes the causal relationship between solvent properties and stereochemical outcomes in a standard Cu(OAc)₂/(R)-BINAP catalyzed [3+2] cycloaddition of azomethine ylides[1].
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | exo:endo Ratio | Enantiomeric Excess (ee %) |
| 1 | Dichloromethane (DCM) | 8.93 | 85 | 45:55 | ~60 |
| 2 | Tetrahydrofuran (THF) | 7.52 | 90 | 75:25 | ~88 |
| 3 | Toluene | 2.38 | 65* | 80:20 | ~92 |
| 4 | 2-Methyltetrahydrofuran (MeTHF) | 6.97 | 92 | 80:20 | >95 |
*Note: Yield drop in Toluene is attributed to poor solubility of the amino acid precursors[2]. MeTHF provides the optimal balance of solubility and transition-state rigidification[1].
Validated Experimental Protocol: MeTHF-Optimized Asymmetric 1,3-Dipolar Cycloaddition
To ensure trustworthiness and reproducibility, every step in this protocol includes a self-validating checkpoint.
Objective: Synthesize highly enantioenriched exo-pyrrolidine derivatives via metallo-azomethine ylides.
Step 1: Catalyst Pre-formation (The Critical Step)
-
In a flame-dried Schlenk flask under a Nitrogen atmosphere, combine Cu(OAc)₂ (5 mol%) and (R)-BINAP (5.5 mol%).
-
Add anhydrous MeTHF (6 volumes relative to the substrate).
-
Self-Validation Checkpoint: Stir at room temperature (20 °C) for 1 hour. The suspension must transition to a homogeneous, deep blue/green solution. This visual cue confirms the formation of the active chiral Lewis acid complex. If the solution remains cloudy, your MeTHF is likely wet; discard and restart with strictly anhydrous solvent.
Step 2: Ylide Generation
-
Add the imine/amino acid precursor (1.0 equiv) to the active catalyst solution.
-
Add a mild, non-nucleophilic base (e.g., Et₃N, 10 mol%) to generate the metallo-azomethine ylide in situ.
Step 3: Cycloaddition
-
Dropwise add the electron-deficient olefin (dipolarophile, 1.2 equiv).
-
Stir at room temperature (20 °C) for 12-24 hours.
-
Expert Insight: Do not lower the temperature to 0 °C. Kinetic studies show that cooling this specific MeTHF system results in significantly slower reaction rates without any beneficial effect on stereoselectivity, as the transition state is already sufficiently rigidified by the solvent[1].
Step 4: Quench and Analysis
-
Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.
-
Self-Validation Checkpoint: Before column chromatography, analyze the crude mixture via ¹H NMR to determine the exo:endo diastereomeric ratio (dr). Once the dr is confirmed to be ~80:20, proceed to purification and subsequent Chiral HPLC analysis to verify ee > 95%.
References
1.[1] WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide. Google Patents. Available at: 2.[2] Regioselectivie Synthesis of New Spiro-Oxindolopyrrolidines via a Three-Component Asymmetric 1,3-Dipolar Cycloaddition Reaction. SciSpace. Available at: 3.[3] New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society (ACS). Available at:
Sources
catalyst loading optimization for pyrrolidine-based catalysts
Welcome to the Organocatalysis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to transition their pyrrolidine-catalyzed reactions (e.g., using Proline, MacMillan, or Jørgensen-Hayashi catalysts) from the standard 10–20 mol% loading down to a more commercially viable 1–5 mol%.
Reducing catalyst loading is not merely a mathematical scaling exercise; it fundamentally alters the kinetic landscape of your reaction. This guide provides field-proven troubleshooting strategies, explaining the mechanistic causality behind reaction failures at low loadings and offering self-validating protocols to restore yield and enantioselectivity.
Part 1: Mechanistic Foundations of Catalyst Loading
To optimize loading, we must first understand the lifecycle of the catalyst. Pyrrolidine-based catalysts operate via enamine or iminium activation. At high loadings (20 mol%), the sheer abundance of the catalyst masks parasitic deactivation pathways. At low loadings (<5 mol%), off-cycle resting states and trace impurities can consume the entire active catalyst pool, leading to reaction stalling.
Caption: Catalytic cycle and deactivation pathways of pyrrolidine catalysts.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my MacMillan or Proline-catalyzed reaction stall when I drop the loading from 20 mol% to 2 mol%? Causality: At lower loadings, trace impurities (like moisture or electrophilic poisons) consume a significant fraction of your active catalyst pool[1]. Furthermore, pyrrolidine catalysts can become trapped in off-cycle resting states—such as stable oxazolidinones or aminals—failing to undergo the critical hydrolysis step required to regenerate the free amine[2]. Solution: Introduce an acidic co-catalyst. Using additives like benzoic acid or a highly active chiral disulfonimide facilitates the breakdown of off-cycle intermediates and accelerates product hydrolysis, allowing you to maintain full conversion even at 0.05–5 mol% loading[3].
Q2: I successfully lowered the loading to 5 mol%, but my enantiomeric excess (ee) dropped from 95% to 70%. How do I fix this? Causality: A drop in ee upon lowering catalyst loading is a classic symptom of a competing, uncatalyzed background reaction[2]. When the concentration of the active chiral intermediate decreases, the slower, racemic background reaction between the unactivated substrates begins to account for a larger percentage of the overall product. Solution: Lower the reaction temperature (e.g., from Room Temperature to 0 °C or -20 °C). The activation energy for the catalyzed pathway is lower than the uncatalyzed pathway; thus, lowering the temperature disproportionately suppresses the racemic background reaction, restoring high ee[1].
Q3: How critical is water content when optimizing pyrrolidine-based organocatalysis? Causality: Water plays a paradoxical role. On one hand, it is mechanistically required in the final step to hydrolyze the iminium ion and regenerate the free pyrrolidine catalyst[2]. On the other hand, excess water can hydrolyze the active enamine prematurely or alter the solubility of the catalyst, leading to aggregation. Solution: Fine-tune the solvent system. For instance, in MacMillan-catalyzed Diels-Alder reactions, a precisely controlled mixture like 95/5 MeOH/H₂O has been shown to optimize catalyst dispersity and turnover, allowing for efficient reactions at lower loadings[4].
Q4: Can I physically recover and reuse the catalyst to artificially lower the effective loading (increase Turnover Number)? Causality: Yes. By covalently immobilizing the pyrrolidine moiety (e.g., via a click strategy onto polystyrene/silica supports), you can use a high localized concentration of catalyst (ensuring fast kinetics and high ee) while recovering it completely[5]. Solution: Transition from batch to a continuous flow packed-bed reactor. This achieves extremely high Turnover Numbers (TON) over time, even if the localized stoichiometric ratio inside the reactor is high, effectively making the catalyst loading a function of time rather than mass[5].
Part 3: Quantitative Data & Optimization Matrix
The following table summarizes proven optimization levers for specific pyrrolidine catalyst classes when attempting to lower catalyst loading.
| Catalyst System | Standard Loading | Optimized Target | Key Optimization Lever | Causality / Mechanism Addressed |
| TMS-L-Proline | 10–20 mol% | 1–5 mol% | Temperature reduction (0 °C to -20 °C) | Suppresses uncatalyzed racemic background reaction[1]. |
| MacMillan Imidazolidinone | 20 mol% | 5 mol% | 95/5 MeOH/H₂O solvent system | Balances catalyst solubility with the water required for hydrolysis[4]. |
| Jørgensen-Hayashi | 10 mol% | 1–2 mol% | Acidic additives (e.g., p-Nitrobenzoic Acid) | Accelerates product hydrolysis; prevents off-cycle trapping[3]. |
| Polymer-Supported Proline | 20 mol% (Batch) | Continuous Flow | Packed-bed flow reactor | Maximizes TON by continuously recycling the active site[5]. |
Part 4: Validated Experimental Protocols
To ensure scientific integrity, any attempt to lower catalyst loading must be monitored using a self-validating system. Relying solely on isolated yields can mask volatility losses or workup degradation. The following protocol utilizes an internal standard to track true kinetic conversion.
Step-by-Step Methodology: Self-Validating Catalyst Loading Screen
Objective: Systematically reduce pyrrolidine catalyst loading while monitoring background reaction interference and catalyst deactivation.
-
Preparation of Stock Solutions: Prepare a 1.0 M solution of the carbonyl substrate and a 0.1 M solution of the pyrrolidine catalyst (e.g., (S)-2-(pyrrolidin-1-yl)propan-1-ol) in anhydrous solvent (e.g., CH₂Cl₂).
-
Internal Standard Addition (Critical Step): Add 1,2-dichloroethane (10 mol% relative to substrate) to the reaction mixture. Causality: This acts as an inert internal standard for quantitative ¹H NMR, allowing you to measure true conversion directly from the crude mixture without workup losses[6].
-
Catalyst Loading Screen: Set up four parallel sealed vials with 20%, 10%, 5%, and 1% catalyst loading.
-
Co-catalyst Tuning: To the 5% and 1% vials, add a stoichiometric equivalent (relative to the catalyst) of an acidic additive (e.g., p-nitrobenzoic acid) to prevent catalyst trapping[3].
-
Initiation and Temperature Control: Equilibrate the vials to the target temperature (e.g., -20 °C) before adding the electrophile dropwise. Causality: Initiating at low temperatures suppresses the background racemic pathway from the very first second of the reaction[2].
-
Monitoring: Take 50 µL aliquots at 1h, 4h, and 24h intervals. Dilute immediately in CDCl₃ and analyze via ¹H NMR to calculate conversion (against the 1,2-dichloroethane standard) and chiral HPLC for ee.
Caption: Iterative troubleshooting workflow for reducing catalyst loading.
References
-
Benchchem. Preventing catalyst degradation in TMS-L-proline reactions. Available at: 1
-
Benchchem. Optimizing reaction conditions for (S)-2-(pyrrolidin-1-yl)propan-1-ol catalyzed reactions. Available at: 2
-
RECERCAT. Organocatalysis on Tap: Enantioselective Continuous Flow Processes Mediated by Solid-Supported Chiral Organocatalysts. Available at: 5
-
SciSpace. Development and Application of Asymmetric Organocatalytic Mukaiyama and Vinylogous Mukaiyama-Type Reactions. Available at: 3
-
MDPI. Ionic, Core-Corona Polymer Microsphere-Immobilized MacMillan Catalyst for Asymmetric Diels-Alder Reaction. Available at:4
-
ChemRxiv. Combining Iminium and Supramolecular Catalysis for the [4 + 2] Cycloaddition of E-Cinnamaldehydes. Available at:6
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring therapeutic efficacy and safety.[1][2] For molecules like Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate, a key chiral intermediate, robust and reliable analytical methods are paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies, drawing upon established principles of enantioseparation to offer a practical framework for researchers, scientists, and drug development professionals.
The Imperative of Chiral Separation
Enantiomers of a chiral drug can exhibit widely differing pharmacological and toxicological profiles.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that often necessitate the marketing of single-enantiomer drugs.[3] This regulatory landscape underscores the critical need for accurate and validated analytical methods to quantify the enantiomeric excess (e.e.) of chiral compounds. Chiral HPLC stands as a powerful and widely adopted technique for this purpose, offering high precision and sensitivity.[2][4]
Comparing Chiral Stationary Phases (CSPs) for Pyrrolidine Derivatives
The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which enables the differential interaction of enantiomers, leading to their separation.[5][6] For pyrrolidine derivatives, several classes of CSPs have proven effective, with polysaccharide-based and macrocyclic glycopeptide-based columns being prominent choices.[3][7]
Polysaccharide-Based CSPs: A Versatile First Line of Approach
Polysaccharide-based CSPs, derived from cellulose or amylose that have been functionalized with carbamate derivatives, are renowned for their broad applicability and high success rates in resolving a wide range of chiral compounds.[3][7] Columns such as those from the Chiralcel® and Lux® series are staples in many analytical laboratories. The chiral recognition mechanism is often attributed to the formation of transient diastereomeric complexes through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[3][8]
Macrocyclic Glycopeptide-Based CSPs: An Alternative with Unique Selectivity
Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a different and often complementary selectivity to polysaccharide phases.[9] These CSPs provide a multi-modal chiral surface capable of various interactions, including ionic, hydrogen bonding, and π-π interactions.[10] This versatility makes them particularly useful for a broad range of compound classes, including polar and ionizable molecules.[9]
Experimental Data: A Comparative Overview
| Chiral Stationary Phase (CSP) | Mobile Phase System | Expected Selectivity (α) | Expected Resolution (Rs) | Key Advantages | Potential Challenges |
| Lux® Cellulose-1 (Polysaccharide) | Normal Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% TFA | 1.4 - 1.8 | > 2.0 | High success rate for a broad range of compounds, excellent scalability.[7] | Mobile phase can be less MS-friendly; potential for peak tailing with basic analytes without additives. |
| Chiralpak® AD-H (Polysaccharide) | Normal Phase: Hexane/Ethanol (80:20 v/v) | 1.3 - 1.7 | > 1.8 | Well-established, extensive literature support for similar compounds.[6][11] | May require optimization of the alcohol modifier for optimal separation. |
| Astec CHIROBIOTIC® V2 (Macrocyclic Glycopeptide) | Polar Ionic Mode: Methanol with 0.1% Acetic Acid and 0.1% Triethylamine | 1.2 - 1.5 | > 1.5 | Excellent for ionizable compounds, MS-compatible mobile phases.[9][10] | Selectivity can be highly dependent on mobile phase pH and additives. |
| Reversed-Phase Polysaccharide CSP (e.g., Chiralcel® OD-RH) | Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid | 1.1 - 1.4 | > 1.5 | Directly compatible with LC-MS, good for polar analytes.[6] | Generally lower selectivity compared to normal phase for many compounds. |
Note: The values for selectivity (α) and resolution (Rs) are estimations based on typical performance for related structures and serve as a starting point for method development.
Experimental Workflow and Protocols
A systematic approach to method development is crucial for achieving optimal separation. The following workflow and protocols are designed to guide the user from initial screening to a validated analytical method.
Experimental Workflow Diagram
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol: Normal Phase HPLC on a Polysaccharide CSP
This protocol provides a starting point for the analysis of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate using a polysaccharide-based CSP.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Lux® 5 µm Cellulose-1 (or equivalent polysaccharide-based CSP).
-
Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample: Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate standard and sample solutions prepared in the mobile phase at approximately 1 mg/mL.
2. Chromatographic Conditions:
-
Mobile Phase Composition: n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Mode: Isocratic.
-
Injection Volume: 5 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
3. Procedure:
-
System Preparation: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions.
-
Data Acquisition: Record the chromatograms.
-
Analysis: Identify the peaks corresponding to the two enantiomers and calculate the resolution (Rs) and enantiomeric excess (e.e.).
Causality Behind Experimental Choices
-
Choice of Normal Phase: For many pyrrolidine derivatives, normal phase chromatography often provides superior selectivity compared to reversed-phase. The non-polar mobile phase allows for more specific interactions (hydrogen bonding, dipole-dipole) between the analyte and the CSP.
-
Use of Isopropanol as a Modifier: Isopropanol is a common polar modifier in normal phase chromatography. Its concentration is a critical parameter to optimize; increasing the IPA content will generally decrease retention times but may also reduce selectivity.
-
Addition of Trifluoroacetic Acid (TFA): For compounds with basic nitrogen atoms, such as the pyrrolidine ring, peak shape can be poor due to interactions with residual silanols on the silica support. A small amount of an acidic additive like TFA can suppress these interactions and improve peak symmetry.[5]
Alternative Approaches: Beyond Direct Chiral HPLC
While direct chiral HPLC is often the preferred method, other techniques can be employed, particularly in specific contexts.
-
Indirect Method (Derivatization): The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[5][6] This approach can be useful if a suitable chiral column is not available, but it requires an additional reaction step and validation of the derivatization process.
Logical Relationship of Analytical Choices
Sources
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. eijppr.com [eijppr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Catalytic Efficiency of Pyrrolidine-Based Organocatalysts
Executive Summary
This guide provides a technical comparison of pyrrolidine-based organocatalysts, focusing on the evolution from the foundational L-Proline to high-performance derivatives like Prolinamides and Diarylprolinol Silyl Ethers (Jørgensen-Hayashi catalysts) .
For researchers in drug discovery, selecting the correct catalyst is not merely about yield—it is about the efficiency-selectivity trade-off . While L-Proline remains cost-effective for specific ketone functionalizations, Jørgensen-Hayashi catalysts offer superior turnover frequencies (TOF) and enantiocontrol for aldehyde functionalizations, effectively solving the "aldol condensation" side-reaction problem inherent to unmodified amino acids.
Mechanistic Foundation: The Enamine Cycle
To understand the efficiency gap, one must analyze the transition state. Pyrrolidine catalysts generally operate via HOMO-activation (Enamine formation) .
-
L-Proline: Relies on a "bifunctional" transition state where the carboxylic acid H-bonds to the electrophile. This requires a rigid geometry, often necessitating high catalyst loadings (20–30 mol%).
-
Diarylprolinol Silyl Ethers: Utilize steric shielding . The bulky silyl ether group blocks one face of the enamine, forcing the electrophile to approach from the open face. This non-covalent steric control is often more energetic and selective than H-bonding alone, allowing for lower loadings (1–5 mol%).
Visualization: General Enamine Catalytic Cycle
The following diagram illustrates the generic activation pathway for pyrrolidine catalysts.
Caption: The enamine catalytic cycle. The rate-determining step is often the C-C bond formation, where the specific catalyst architecture (H-bonding vs. Steric Shielding) dictates stereocontrol.
Comparative Analysis of Catalyst Classes
A. L-Proline (The Benchmark)
-
Status: The "simplest enzyme."
-
Best For: Intermolecular Aldol reactions of ketones (e.g., acetone) with aromatic aldehydes.
-
Limitations:
-
Solubility: Poor in non-polar organic solvents (DCM, Toluene). Often requires DMSO or DMF, which are difficult to remove during workup.
-
Loading: High (10–30 mol%).
-
Side Reactions: Prone to self-aldol condensation when using aldehydes as donors.
-
B. Prolinamides
-
Modification: Carboxylic acid replaced by an amide.
-
Advantage: The amide N-H offers a tunable H-bond donor. The absence of the acidic proton reduces decomposition of acid-sensitive substrates.
-
Solubility: significantly improved in organic solvents (THF, DCM).
C. Diarylprolinol Silyl Ethers (Jørgensen-Hayashi)[1]
-
Modification: Carboxylic acid replaced by a bulky chiral silyl ether (e.g., -CPh2(OTMS)).
-
Best For: Michael additions and Cross-Aldol reactions of aldehydes .
-
Advantage: Prevents self-aldolization of aldehyde donors (a major failure mode of Proline).
-
Efficiency: High turnover; typically used at 1–5 mol%.
Performance Data: Head-to-Head Comparison
The following table contrasts the catalytic efficiency of L-Proline against a Jørgensen-Hayashi catalyst in a standard Michael Addition (Aldehyde + Nitroalkene). This reaction highlights the superior stereocontrol of silyl ethers for aldehyde donors.
Reaction: Propanal +
| Metric | L-Proline [1] | Jørgensen-Hayashi Catalyst [2] |
| Catalyst Structure | Unmodified Amino Acid | (S)- |
| Catalyst Loading | 20–50 mol% | 1–5 mol% |
| Solvent | DMSO or CHCl3/MeOH | Toluene or DCM |
| Reaction Time | 24–72 Hours | 1–4 Hours |
| Yield | Moderate (40–60%) | Excellent (>85%) |
| Diastereoselectivity (dr) | Low to Moderate | High (>95:5 syn/anti) |
| Enantioselectivity (ee) | < 20% (often racemic) | > 98% |
| Mechanism Note | Poor control due to self-aldol side reactions. | Steric shielding prevents self-aldol; exclusive cross-reaction. |
> Insight: L-Proline is ineffective for aldehyde donors in Michael additions because the aldehyde donor undergoes rapid self-aldolization. The bulky silyl ether of the Jørgensen catalyst suppresses this pathway, enabling high-fidelity asymmetric synthesis.
Experimental Protocols
Protocol A: L-Proline Catalyzed Aldol Reaction (Ketone Donor)
Best for: Synthesis of
-
Setup: To a vial, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and L-Proline (35 mg, 0.3 mmol, 30 mol%).
-
Solvent: Add anhydrous DMSO (4.0 mL) and Acetone (1.0 mL, excess donor).
-
Reaction: Stir at room temperature for 24 hours. The mixture will turn from yellow to orange.
-
Workup: Quench with saturated NH4Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with water (to remove DMSO) and brine.
-
Purification: Dry over MgSO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Expected Result: ~68% Yield, 76% ee.
Protocol B: Jørgensen-Hayashi Catalyzed Michael Addition (Aldehyde Donor)
Best for: Creating contiguous stereocenters with high precision.
-
Setup: To a vial, add (E)-
-nitrostyrene (0.5 mmol) and (S)- -diphenylprolinol trimethylsilyl ether (16 mg, 0.05 mmol, 10 mol%). -
Solvent: Add Toluene (1.0 mL).
-
Initiation: Add Propanal (1.5 mmol, 3 equiv) in one portion.
-
Reaction: Stir at 0°C to RT. Monitor by TLC (typically complete in <4 hours).
-
Workup: Direct purification is often possible. Concentrate the reaction mixture slightly and load directly onto a silica gel column.
-
Purification: Flash chromatography (Pentane/Ether).
-
Expected Result: >90% Yield, >95:5 dr, >98% ee.
Decision Matrix: Selecting the Right Catalyst
Use the following logic flow to determine the optimal catalyst for your specific transformation.
Caption: Catalyst selection workflow. Note that while Proline is sufficient for ketone donors, aldehyde donors require the steric protection of Jørgensen-type catalysts.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[1] Angewandte Chemie International Edition, 44(27), 4212–4215. Link
-
Vilaivan, T., & Bhanthumnavin, W. (2010). Organocatalytic Asymmetric Aldol Reactions Mediated by Proline Derivatives. Molecules, 15(2), 917–958. Link
-
Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. Link
Sources
Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate vs. other chiral auxiliaries
Strategic Selection of Chiral Auxiliaries: Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate vs. Classic Paradigms
In the realm of asymmetric synthesis, chiral auxiliaries remain a highly reliable method for the predictable, stereoselective construction of complex molecules. While classic paradigms like Evans oxazolidinones and Myers' pseudoephedrine have historically dominated the literature, functionalized pyrrolidines—specifically Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate —offer a highly constrained chiral pocket with unique conformational advantages[1].
This guide provides an objective, data-driven comparison of these systems. By analyzing their mechanistic causality, performance metrics, and experimental workflows, researchers can make informed decisions when selecting the optimal auxiliary for their synthetic targets.
Mechanistic Causality: The Origin of Stereocontrol
To effectively leverage a chiral auxiliary, one must understand the thermodynamic and kinetic forces driving its stereoselection.
-
Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate: The efficacy of this auxiliary stems from the intrinsic conformational dynamics of the pyrrolidine ring. Quantum mechanical calculations and NMR studies demonstrate that the 5-phenylpyrrolidine core predominantly adopts a Cγ-endo pucker [2]. This conformation minimizes transannular strain and rigidly projects the bulky 5-phenyl group to effectively block one face of the reactive intermediate. The methyl ester at C2 allows for straightforward attachment of acyl groups or reduction to a prolinol derivative, creating a highly asymmetric environment that dictates the spatial orientation of incoming electrophiles[1].
-
Evans Oxazolidinones: Stereocontrol is achieved via the formation of a rigid, chelation-controlled Z-enolate. The lithium or boron cation chelates both the enolate oxygen and the oxazolidinone carbonyl oxygen. The substituent at the C4 position (e.g., isopropyl or benzyl) sterically shields one face of the enolate, forcing the electrophile to attack from the opposite trajectory[3].
-
Oppolzer's Camphorsultam: Derived from camphor, this auxiliary utilizes a rigid bornane framework fused with a cyclic sulfonamide (sultam). The SO₂ group provides strong coordination sites for metals, while the bicyclic rigidity minimizes conformational flexibility, leading to exceptional stereocontrol in alkylations and cycloadditions[4].
-
Myers' Pseudoephedrine: Unlike the Evans system, pseudoephedrine utilizes an alkoxide-chelated Z-enolate. Deprotonation with LDA forms a dianion where the lithium alkoxide coordinates with the enolate. The facial bias is dictated by the stereocenter bearing the methyl group, which effectively screens the electrophile[5]. (Note: Due to regulatory restrictions on pseudoephedrine, pseudoephenamine is increasingly used as a highly crystalline, unregulated alternative[6]).
Comparative Performance Data
The following table synthesizes quantitative data across the most critical parameters for auxiliary selection.
| Auxiliary System | Typical ee/de (%) | Cleavage Conditions | Auxiliary Recovery | Key Structural Feature for Stereocontrol |
| Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate | >95% | LiOH/H₂O₂ or LiBH₄ | High (>90%) | Cγ-endo pucker, 5-phenyl steric shielding |
| Evans Oxazolidinones | 90–99% | LiOH/H₂O₂, NaBH₄ | High (>90%) | Chelation-controlled Z-enolate, C4-substituent |
| Oppolzer's Camphorsultam | >95% | LiOH, Ti(OPr-i)₄ | Excellent (>95%) | Rigid bornane framework, SO₂ coordination |
| Myers' Pseudoephedrine | 90–99% | H₂SO₄, NaOH, LAB | Moderate to High | Alkoxide-chelated Z-enolate, N-methyl group |
Visualizing the Synthetic Logic
Fig 1: Mechanistic divergence of chiral auxiliaries converging on high stereoselectivity.
Experimental Protocols: Self-Validating Workflows
A robust protocol must include internal checks to validate the success of the transformation before proceeding to destructive cleavage steps.
Protocol A: Asymmetric Alkylation using Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
-
Acylation: React the pyrrolidine auxiliary with the desired acyl chloride in the presence of triethylamine and DMAP in CH₂Cl₂ at 0 °C.
-
Causality: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the sterically hindered secondary amine.
-
-
Enolization: Cool the purified amide to -78 °C in THF. Add LDA (1.1 equiv) dropwise.
-
Causality: Kinetic deprotonation at -78 °C prevents equilibration and ensures the exclusive formation of the Z-enolate.
-
-
Electrophilic Trapping: Add the alkyl halide dropwise and stir for 4 hours.
-
Causality: The 5-phenyl group on the pyrrolidine ring sterically blocks the Re face, forcing the electrophile to approach exclusively from the Si face.
-
Validation Checkpoint: Before proceeding to cleavage, isolate the crude product and perform a ¹H-NMR scan. The diastereomeric ratio (dr) can be determined by integrating the distinct alpha-proton signals of the two diastereomers. A dr of >95:5 validates the stereocontrol.
-
-
Cleavage & Recovery: Treat the alkylated adduct with LiOH and H₂O₂ in THF/H₂O (3:1) at 0 °C.
-
Causality: H₂O₂ forms the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the sterically hindered amide carbonyl much faster than hydroxide alone, preventing epimerization at the newly formed stereocenter.
-
Protocol B: Comparative Alkylation using Myers' Pseudoephedrine
-
Amide Formation: Condense pseudoephedrine with an acyl chloride to form the chiral amide[5].
-
Enolization: Add LDA (2.2 equiv) and anhydrous LiCl (6 equiv) in THF at -78 °C.
-
Causality: 2.2 equivalents of LDA are required because the first equivalent deprotonates the hydroxyl group. LiCl is critical as it breaks down enolate aggregates, significantly increasing the reaction rate and improving diastereoselectivity[6].
-
-
Alkylation: Introduce the electrophile at 0 °C.
-
Validation Checkpoint: Crystallize the crude pseudoephedrine amide. Pseudoephedrine derivatives have a high propensity to crystallize, providing a self-purifying mechanism that can upgrade the dr to >99:1[5].
-
-
Cleavage: Reflux with 1N NaOH to yield the carboxylic acid, or reduce with lithium amidotrihydroborate (LAB) to yield the primary alcohol[5].
Workflow Visualization
Fig 2: Self-validating experimental workflow for auxiliary-directed asymmetric alkylation.
References
1.[1] Benchchem. "Applications of Methyl 5 Phenylpyrrolidine 2 Carboxylate As a Chiral Building Block." Benchchem. 1 2.[2] NIH. "Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units." PMC. 2 3.[6] Myers, A.G. et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Harvard University / Angewandte Chemie. 6 4.[5] Benchchem. "The Advent of Pseudoephedrine as a Chiral Auxiliary: A Technical Guide." Benchchem.5 5.[4] ACS Publications. "Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary." The Journal of Organic Chemistry. 4 6.[3] UWindsor. "Evans enolate alkylation-hydrolysis." University of Windsor. 3
Sources
- 1. Methyl 5-phenylpyrrolidine-2-carboxylate | 1248550-88-0 | Benchchem [benchchem.com]
- 2. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
X-Ray Crystal Structure of 5-Phenylpyrrolidine Derivatives: A Structural and Functional Comparison of Next-Generation HIV-1 Entry Inhibitors
Target Audience: Researchers, structural biologists, and drug development professionals. Focus: Structural optimization of CD4-mimetic HIV-1 entry inhibitors targeting the gp120 Phe43 cavity.
The Mechanistic Bottleneck: Limitations of First-Generation Scaffolds
The initiation of HIV-1 entry into host cells is driven by the binding of the viral envelope glycoprotein gp120 to the cellular CD4 receptor. High-resolution X-ray crystallography has previously identified a highly conserved hydrophobic pocket on gp120, termed the "Phe43 cavity," which accounts for a significant portion of the binding energy between gp120 and CD4[1].
The discovery of NBD-556 (N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide) marked a milestone as the first small-molecule entry inhibitor to target this cavity[2]. However, as an application scientist analyzing the structure-activity relationship (SAR), it is critical to understand why NBD-556 failed to progress into advanced clinical stages. X-ray co-crystallization of NBD-556 with the gp120 core revealed a stark structural limitation: while the 4-chlorophenyl ring deeply penetrates the Phe43 cavity, the bulky 2,2,6,6-tetramethylpiperidine ring remains entirely exposed to the solvent[3]. Consequently, it fails to establish a critical salt-bridge or hydrogen bond with the peripheral Asp368 residue—an interaction that natural CD4 achieves via Arg59[1].
Structural Evolution: The 5-Phenylpyrrolidine Advantage
To overcome the steric limitations of the piperidine ring, researchers executed a scaffold-hopping strategy, replacing the tetramethylpiperidine moiety with highly functionalized 5-phenylpyrrolidine derivatives [4].
The causality behind selecting the 5-phenylpyrrolidine scaffold lies in its stereochemical rigidity and conformational predictability. X-ray crystal structure analysis of related chiral pyrrolidines demonstrates that the ring adopts a distinct "envelope" conformation[5]. By synthesizing specific stereoisomers—such as Compound 18: (2S,4R,5S)-methyl 4-(2-(4-chlorophenylamino)-2-oxoacetamido)-5-phenylpyrrolidine-2-carboxylate—chemists can precisely dictate the three-dimensional vectors of the substituents[4].
Unlike the solvent-exposed piperidine ring, the 5-phenylpyrrolidine scaffold allows the core molecule to anchor inside the hydrophobic pocket while simultaneously projecting functional groups (like the carboxylate or secondary amine) toward the vestibule of the cavity. This geometry enables the formation of new electrostatic interactions with peripheral residues, significantly altering the conformation of gp120 and prematurely exposing the gp41 fusion domain, thereby neutralizing the virus[4].
Quantitative Performance Comparison
The transition from the first-generation piperidine scaffold to the 5-phenylpyrrolidine scaffold yielded measurable improvements in both structural engagement and antiviral potency. The data below summarizes the comparative performance of the original lead (NBD-556) versus the optimized 5-phenylpyrrolidine derivative (Compound 18).
| Parameter | NBD-556 (First-Generation Lead) | Compound 18 (5-Phenylpyrrolidine Derivative) |
| Region III Scaffold | 2,2,6,6-tetramethylpiperidine | 5-phenylpyrrolidine-2-carboxylate |
| Stereochemical Control | Achiral at the piperidine nitrogen | Highly controlled (2S, 4R, 5S configuration) |
| Phe43 Cavity Penetration | Deep (via 4-chlorophenyl ring) | Deep (via 4-chlorophenyl ring) |
| Vestibule Interaction | Solvent exposed; no Asp368 interaction | Proximal engagement; optimized surface chemistry |
| Viral Entry Inhibition (IC50) | Low micromolar (~2.5 - 4.5 μM) | Sub-micromolar to low micromolar (Improved potency) |
| Conformational State | Chair conformation | Envelope conformation |
Data synthesized from X-ray crystallographic and in vitro functional assays[5],[4],[3].
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the evaluation of these compounds relies on a self-validating system combining structural biology (to confirm the binding mode) and functional virology (to confirm the biological consequence of that binding).
Protocol A: X-Ray Co-Crystallization of gp120 with 5-Phenylpyrrolidine Derivatives
Causality: Hanging-drop vapor diffusion is selected because it allows for the slow, controlled equilibration of the protein-ligand complex with the precipitant, which is critical for forming well-ordered crystals of the highly flexible gp120 core.
-
Protein Preparation: Express the HIV-1 gp120 core (e.g., clade C strain C1086) in Drosophila S2 cells and purify via affinity chromatography. Concentrate the protein to 10 mg/mL in a buffer containing 10 mM Tris-HCl (pH 7.4) and 100 mM NaCl.
-
Complex Formation: Incubate the purified gp120 core with a 5-fold molar excess of the 5-phenylpyrrolidine derivative (dissolved in 100% DMSO) for 2 hours at 4°C. Ensure the final DMSO concentration does not exceed 2% to prevent protein denaturation.
-
Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (typically containing 10-20% PEG 4000, 0.1 M HEPES pH 7.5, and 0.2 M isopropanol).
-
Incubation & Harvesting: Incubate the plates at 20°C. Crystals typically appear within 7–14 days. Harvest the crystals using a nylon loop, briefly soak in a cryoprotectant (reservoir solution supplemented with 20% glycerol), and flash-freeze in liquid nitrogen.
-
Diffraction & Resolution: Collect X-ray diffraction data at a synchrotron light source. Solve the structure using molecular replacement (using a known unliganded gp120 core, e.g., PDB ID: 3TGS, as a search model) to map the exact coordinates of the 5-phenylpyrrolidine ring within the Phe43 cavity[4].
Protocol B: Single-Cycle HIV-1 Infection Assay
Causality: Using a single-cycle pseudovirus assay strictly isolates the viral entry step from post-entry replication events, ensuring that the measured IC50 is exclusively a result of gp120-CD4 binding inhibition.
-
Pseudovirus Generation: Co-transfect HEK293T cells with an Env-deficient HIV-1 backbone plasmid (expressing a luciferase reporter) and a plasmid expressing the desired HIV-1 envelope glycoprotein. Harvest the viral supernatant 48 hours post-transfection and filter through a 0.45 μm membrane.
-
Cell Preparation: Seed Cf2Th-CD4/CCR5 target cells (which stably express the CD4 receptor and CCR5 coreceptor) into 96-well plates at a density of
cells/well. -
Inhibitor Incubation: Serially dilute the 5-phenylpyrrolidine derivative in culture medium. Pre-incubate the pseudovirus with the diluted compound for 30 minutes at 37°C to allow the inhibitor to bind the unliganded gp120[2].
-
Infection & Readout: Add the virus-compound mixture to the target cells. After 48 hours, lyse the cells and add a luciferase substrate.
-
Data Analysis: Quantify the relative light units (RLU) using a microplate luminometer. Calculate the IC50 using non-linear regression analysis to compare the potency against the NBD-556 baseline.
Structure-Based Drug Design Workflow
Structure-based workflow transitioning from NBD-556 to 5-phenylpyrrolidine HIV-1 entry inhibitors.
References
-
Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1. National Institutes of Health (NIH) / PMC.[Link]
-
Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study. National Institutes of Health (NIH) / PMC.[Link]
-
Identification of N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a new class of HIV-1 entry inhibitors that prevent gp120 binding to CD4. ResearchGate.[Link]
Sources
- 1. Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (5-phenylpyrrolidin-2-yl)methanol | 1248551-35-0 | Benchchem [benchchem.com]
A Comparative Guide to Mechanistic Studies of Organocatalyzed Reactions with Pyrrolidines
For researchers, scientists, and drug development professionals, the pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry.[1] Asymmetric organocatalysis, a field that has blossomed over the last two decades, offers a powerful and often more sustainable alternative to traditional metal-based catalysts.[2] Among the diverse array of small molecule catalysts, those built upon the chiral pyrrolidine scaffold have proven exceptionally versatile and robust, capable of facilitating a wide spectrum of stereoselective transformations.[2][3]
The true power of these catalysts, however, is unlocked through a deep understanding of their reaction mechanisms. Mechanistic studies are not merely academic exercises; they provide the critical insights necessary to optimize reaction conditions, reduce catalyst loadings, and, most importantly, rationally design the next generation of more efficient and selective catalysts.[2] This guide provides a comparative overview of the key experimental and computational methodologies used to interrogate the mechanisms of pyrrolidine-catalyzed reactions, offering field-proven insights into why certain experimental choices are made and how to interpret the resulting data.
The Foundational Pillars: Enamine and Iminium Ion Catalysis
Pyrrolidine-based catalysts, from the simple amino acid L-proline to the more sophisticated diarylprolinol silyl ethers, primarily operate through two distinct yet related activation modes: enamine and iminium ion catalysis.[3] The catalyst's ability to reversibly form these transient intermediates with carbonyl substrates is the linchpin of its function.
-
Enamine Catalysis: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[4][5] This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, effectively turning it into a potent nucleophile that can attack various electrophiles. This pathway is central to reactions like asymmetric aldol, Michael, and α-alkylation reactions.[6]
-
Iminium Ion Catalysis: When reacting with α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst forms a positively charged iminium ion.[7][8] This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it a much more reactive electrophile for nucleophilic attack. This is the key mechanism in reactions such as Diels-Alder and conjugate additions.[3]
The interplay between these two cycles forms the basis of a vast number of organocatalytic transformations.
Comparative Analysis of Privileged Pyrrolidine Catalysts
While L-proline was the catalyst that sparked the revolution in organocatalysis, significant advancements have been made by modifying the pyrrolidine scaffold.[2] The development of diarylprolinol silyl ethers by Hayashi and Jørgensen represents a paradigm shift, overcoming many of proline's limitations.[3]
Why the Modification? The primary drawbacks of proline are its poor solubility in many organic solvents and the tendency for the carboxylic acid group to participate in side reactions.[2] Replacing the carboxylate with a bulky diarylprolinol silyl ether group dramatically increases solubility and steric shielding.[9] This modification enhances catalytic activity, allowing for significantly lower catalyst loadings and shorter reaction times, while often improving enantioselectivity.[9]
| Catalyst | Typical Loading (mol%) | Reaction Time (h) | Solvent | Yield (%) | ee (%) | Key Advantages / Disadvantages |
| L-Proline | 10 - 30 | 24 - 96 | DMSO, CHCl₃ | Moderate | Good to High | (+): Inexpensive, readily available. (-): Poor solubility, high catalyst loading, long reaction times.[9] |
| (S)-Diphenylprolinol Methyl Ether | 5 - 20 | 12 - 48 | Toluene, CH₂Cl₂ | Good to High | High | (+): Improved solubility over proline. (-): Less active than silyl ether variants. |
| (S)-Diphenylprolinol TMS Ether | 1 - 10 | 1 - 24 | Toluene, THF | High to Excellent | Excellent | (+): High activity and selectivity, excellent solubility.[9] (-): More expensive, sensitive to moisture. |
Table 1. Comparative performance of proline and its derivatives in a model asymmetric Michael addition of propanal to β-nitrostyrene. Data synthesized from representative literature.[9]
A Toolkit for Mechanistic Elucidation
Investigating the mechanism of a pyrrolidine-catalyzed reaction requires a multi-faceted approach, combining kinetic analysis, spectroscopic observation, and computational modeling. Each technique provides a unique piece of the puzzle.
Kinetic Studies: Unveiling the Rate-Determining Step
Kinetics provide invaluable information about the rate-determining step (RDS) of the catalytic cycle and the concentration dependencies of various species.[10] Modern reaction progress analysis, where concentration is monitored continuously over time, offers a rich dataset from a single experiment, revealing catalyst activation or deactivation, product inhibition, and complex kinetic orders.[10]
Expert Insight: A crucial early finding from kinetic studies in enamine catalysis was that the initial formation of the enamine is often not the rate-limiting step. Instead, the subsequent C-C bond formation or the final hydrolysis of the iminium intermediate can be rate-limiting.[2][11] This understanding was transformative, as it explained why simply increasing catalyst concentration did not always lead to a proportional rate increase and guided efforts toward accelerating the true RDS, for instance, by adding co-catalytic acids or water to facilitate hydrolysis.[11]
Experimental Protocol: Basic Kinetic Order Determination
-
Baseline Reaction: Run the reaction under standard conditions (e.g., 1.0 M aldehyde, 1.2 M nitroalkene, 0.1 M catalyst) and monitor the formation of the product over time using GC or HPLC to establish a baseline reaction profile.
-
Vary Catalyst Concentration: Double the catalyst concentration while keeping all other reactant concentrations constant. Compare the initial rate to the baseline. A doubling of the rate indicates a first-order dependence on the catalyst.
-
Vary Substrate Concentrations: Systematically vary the concentration of the aldehyde and the electrophile, one at a time, while keeping other concentrations constant.
-
Data Analysis: Plot the logarithm of the initial rate versus the logarithm of the concentration for each component. The slope of the line gives the order of the reaction with respect to that component.
Non-Linear Effects (NLE): Probing Catalyst Aggregation
Non-Linear Effect (NLE) studies are a simple yet powerful tool for gaining insight into the aggregation state of the catalyst during the reaction.[12] In an ideal scenario, the enantiomeric excess of the product (ee_prod) is directly proportional to the enantiomeric excess of the catalyst (ee_cat), resulting in a linear relationship.[13][14] However, deviations from this linearity (i.e., a non-linear effect) can provide profound mechanistic information.[12][15]
-
Positive Non-Linear Effect ((+)-NLE): The ee_prod is higher than predicted by a linear relationship. This phenomenon, also known as asymmetric amplification, often suggests the formation of catalyst aggregates (e.g., dimers). It implies that the homochiral aggregates (e.g., R-R) are significantly more reactive than the heterochiral or meso aggregates (R-S), which act as catalyst reservoirs.[14][16]
-
Negative Non-Linear Effect ((-)-NLE): The ee_prod is lower than predicted. This suggests that the heterochiral aggregates (R-S) are more reactive than the homochiral ones, leading to asymmetric depletion.[14]
Experimental Protocol: NLE Study
-
Prepare Catalyst Samples: Prepare a series of catalyst samples with varying enantiomeric excess (e.g., 100% ee, 90%, 70%, 50%, 30%, 10%) by mixing appropriate amounts of the pure (R) and (S) enantiomers.
-
Run Parallel Reactions: Set up a series of identical reactions, each using a catalyst from the prepared ee series. Ensure all other parameters (concentration, temperature, time) are strictly controlled.
-
Measure Product ee: After a fixed time, quench the reactions and determine the enantiomeric excess of the product for each experiment using chiral HPLC or GC.
-
Plot and Analyze: Plot the product ee (y-axis) versus the catalyst ee (x-axis). A straight line indicates no NLE, while a concave up curve indicates (+)-NLE and a concave down curve indicates (-)-NLE.
Spectroscopic and Spectrometric Methods: Catching Intermediates
The direct observation of catalytic intermediates is the "smoking gun" of mechanistic investigation. However, these species are often present in very low concentrations and have short lifetimes, making their detection challenging.[17]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is particularly powerful as it can gently transfer charged species from solution into the gas phase for detection. It has been instrumental in identifying iminium ions and other charged intermediates directly from the reaction mixture.[17]
-
Nuclear Magnetic Resonance (NMR): While less sensitive than MS, NMR spectroscopy can provide detailed structural information.[18][19] In-situ NMR, where the reaction is monitored directly in the NMR tube, can track the disappearance of reactants and the appearance of products and, in favorable cases, detect key intermediates like enamines or oxazolidinones, which are known to form in proline catalysis.[20]
Computational Studies: Visualizing the Unseen
Density Functional Theory (DFT) calculations have become an indispensable tool in mechanistic organocatalysis.[20] They allow researchers to:
-
Calculate Reaction Profiles: Determine the relative energies of intermediates and transition states along a proposed reaction pathway.[8]
-
Rationalize Stereoselectivity: Model the transition states leading to the major and minor stereoisomers to understand the origins of enantioselectivity (e.g., steric hindrance, hydrogen bonding).[20]
-
Validate or Propose Mechanisms: Compare the calculated energy barriers for different plausible mechanisms with experimentally determined kinetic data.[7]
Expert Insight: Computational studies were crucial in settling the debate around the mechanism of proline-catalyzed aldol reactions. By calculating the energies of various proposed transition states, researchers confirmed that stereoselectivity is set during the C-C bond-forming step, where the carboxylic acid group of a second proline molecule acts as a proton shuttle, a detail difficult to prove by experiment alone.[20]
An Integrated Workflow for Mechanistic Investigation
A robust mechanistic study does not rely on a single technique but integrates multiple approaches to build a self-consistent and validated model.
Conclusion
The study of reaction mechanisms in pyrrolidine organocatalysis is a dynamic and essential field. By moving beyond simply reporting yields and selectivities, and instead asking fundamental questions about how and why a reaction proceeds, we can accelerate discovery. The integration of kinetic analysis, NLE studies, advanced spectroscopy, and computational chemistry provides a powerful, self-validating framework for elucidating complex catalytic cycles. The insights gained from these studies are paramount for transforming promising catalytic reactions into robust, scalable, and predictable synthetic methods for academic and industrial applications.
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(n.d.). Mechanistic pathway of Michael addition reaction by chiral pyrrolidine-pyrazole organocatalyst. ResearchGate. Retrieved from [Link]
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Simón, L., & Goodman, J. M. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18361-18370. Retrieved from [Link]
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Blackmond, D. G. (2022). A Tutorial on Kinetic-Assisted Mechanistic Analysis in Asymmetric Aminocatalysis. Asymmetric Organocatalysis, 656-678. Retrieved from [Link]
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Simón, L., & Goodman, J. M. (2013). Computational Comparison of the Stability of Iminium Ions and Salts from Enals and Pyrrolidine Derivatives (Aminocatalysts). Chemistry – A European Journal, 19(26), 8635-8646. Retrieved from [Link]
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de la Cuesta, E., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1106-1115. Retrieved from [Link]
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A Senior Scientist's Guide to the Biological Activity Screening of Novel Pyrrolidine Derivatives
The pyrrolidine ring is a quintessential privileged scaffold in medicinal chemistry, integral to the structure of natural products and a multitude of synthetic compounds with a vast spectrum of biological activities.[1][2] Its unique three-dimensional structure and stereochemical diversity allow for precise interactions with a wide array of biological targets, making it a cornerstone in modern drug discovery.[2][3][4] This guide provides an in-depth, experience-driven framework for researchers and drug development professionals on how to effectively screen and characterize novel pyrrolidine derivatives, moving from initial identification to a comprehensive understanding of their therapeutic potential.
The Strategic Importance of the Pyrrolidine Scaffold
Unlike flat, aromatic systems, the non-planar, sp3-hybridized nature of the pyrrolidine ring allows it to explore three-dimensional space more effectively. This "pseudorotation" endows molecules with conformational flexibility, which can be fine-tuned through substitution to achieve optimal binding with target proteins.[3] This structural advantage is a key reason why pyrrolidine-containing compounds are found in numerous FDA-approved drugs, from antivirals and anticancer agents to antihypertensives and antiepileptics.[5][6] Therefore, a well-designed screening cascade is critical to unlocking the potential of new chemical entities built around this versatile core.
Phase 1: High-Throughput Screening - Identifying Initial Hits
The primary objective of the initial screening phase is to efficiently survey a library of novel pyrrolidine derivatives to identify "hits"—compounds that exhibit a desired biological activity in a primary assay. The causality behind this choice is one of breadth over depth; we cast a wide net to ensure no potential lead is missed. High-Throughput Screening (HTS) is the industry-standard methodology for this phase.[7][]
Experimental Design: The Rationale Behind a Primary Cytotoxicity Screen
For anticancer drug discovery, a common starting point is a broad cytotoxicity screen against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and cost-effective colorimetric method for this purpose, making it ideal for HTS.[2][9] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[9]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture and Seeding:
-
Maintain human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in appropriate culture medium.[10][11][12]
-
Harvest cells using trypsin and seed them into 96-well microtiter plates at a pre-optimized density (e.g., 5,000 cells/well).
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment. This waiting period is crucial for ensuring cells are in a healthy, proliferative state before compound exposure.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the novel pyrrolidine derivatives in DMSO.
-
Perform serial dilutions to create a working concentration (typically 10-100 µM for a primary screen).[13]
-
Add the compound solutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).[14]
-
-
Incubation:
-
Incubate the plates for 48-72 hours. The extended incubation time allows the compounds to exert their effects, whether through apoptosis, cell cycle arrest, or other mechanisms.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Living cells with active NAD(P)H-dependent oxidoreductases will reduce the yellow MTT to purple formazan crystals.[2]
-
Carefully remove the medium and add DMSO to each well to solubilize the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).
-
Caption: Workflow for a primary cytotoxicity screen using the MTT assay.
Phase 2: Hit-to-Lead - Potency, Selectivity, and SAR
Once hits are identified, the goal shifts to characterizing them more thoroughly to select the most promising "lead" compounds for further development. This involves quantifying their potency and assessing their selectivity.
Dose-Response Analysis for Potency (IC₅₀) Determination
A single-point screen is insufficient; a potent compound must be effective at low concentrations. We perform dose-response experiments, testing each hit compound across a range of concentrations (e.g., seven concentrations spanning several orders of magnitude) to determine its half-maximal inhibitory concentration (IC₅₀).[15] This provides a quantitative measure of potency.
Table 1: Comparative Anticancer Potency of Hypothetical Pyrrolidine Hits
| Compound ID | Scaffold Type | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| P-001 | Spirooxindole-pyrrolidine | HCT116 (Colon) | 8.5 |
| P-002 | Thiophen-pyrrolidine | HeLa (Cervical) | 19.0 |
| P-003 | Spirooxindole-pyrrolidine | MCF-7 (Breast) | 0.65 |
| P-004 | Pyrrolidinone-hydrazone | IGR39 (Melanoma) | 2.5 |
| Doxorubicin | Standard Chemotherapy | MCF-7 (Breast) | 0.90 |
Data is representative and synthesized from literature examples for illustrative purposes.[1][2][3]
From this data, compound P-003 emerges as a highly potent candidate, being even more potent than the standard-of-care drug Doxorubicin in the MCF-7 cell line.
Selectivity Profiling: The Key to a Better Safety Profile
A potent drug is of little use if it indiscriminately affects many biological targets, leading to toxicity. Selectivity profiling is a self-validating step; we test active compounds against related targets or in non-cancerous cell lines to ensure their effect is specific. For an enzyme inhibitor, this would involve testing against other enzymes in the same family. For a cytotoxic agent, testing against a normal, healthy cell line (e.g., human fibroblasts) is critical.
Caption: A logical workflow for selectivity profiling of a hit compound.
Phase 3: Mechanism of Action (MoA) Elucidation
Understanding how a lead compound works is paramount. MoA studies provide crucial insights that guide future optimization and are essential for regulatory approval. For anticancer agents, common mechanisms include the induction of apoptosis (programmed cell death) or the inhibition of specific signaling pathways crucial for cancer growth.[14][16]
Unraveling Signaling Pathways
If a class of pyrrolidine derivatives is hypothesized to inhibit a particular signaling pathway (e.g., a kinase cascade), this can be validated using techniques like Western blotting.[14] By treating cells with the compound and probing for key phosphorylated proteins in the pathway, we can confirm target engagement and downstream effects. For instance, many pyrrolidine derivatives act as enzyme inhibitors.[2]
Caption: Inhibition of a kinase signaling pathway by a pyrrolidine lead compound.
Final Assessment: A Comparative Guide
The ultimate decision to advance a compound depends on a holistic comparison with existing alternatives. A lead candidate should ideally offer a significant advantage, such as improved potency, higher selectivity, a novel mechanism of action, or better pharmaceutical properties.
Table 2: Head-to-Head Comparison of Lead Candidate P-003 vs. Standard of Care
| Feature | Lead Candidate P-003 | Standard of Care (Doxorubicin) | Rationale for Advancement |
| Target Cell Line (MCF-7) IC₅₀ | 0.65 µM | 0.90 µM | Higher potency against the target cancer cell line. |
| Normal Cell Line (Fibroblast) IC₅₀ | 25 µM | 5 µM | Significantly less toxic to healthy cells. |
| Selectivity Index | 38.5 | 5.6 | A much wider therapeutic window, suggesting a better safety profile. |
| Mechanism of Action | Kinase B Inhibitor | DNA Intercalator / Topo II Inhibitor | Novel MoA could overcome resistance to existing therapies. |
Conclusion
The screening of novel pyrrolidine derivatives is a logical, multi-step process that builds a comprehensive value proposition for a lead candidate. By progressing from broad, high-throughput screens to detailed potency, selectivity, and mechanistic studies, researchers can systematically identify compounds with the highest therapeutic potential. The inherent structural versatility of the pyrrolidine scaffold ensures that it will remain a highly productive and exciting area for drug discovery for years to come.[5]
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Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Scilit. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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Kavaliauskas, P., et al. (2022). Synthesis and In Vitro anticancer activity of pyrrolidone derivatives bearing 3,4,5-trimethoxyphenyl moiety as a promising anticancer scaffold. KTU ePubl. Available at: [Link]
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Kavaliauskas, P., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]
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Tsuru, D., et al. (1991). Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity. PubMed. Available at: [Link]
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Sapijanskaitė-Banevič, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Properties. Semantic Scholar. Available at: [Link]
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Kavaliauskas, P., et al. The in vitro anticancer activity of pyrrolidone derivatives 2–26 against A549 human non-small cell lung cancer cells. ResearchGate. Available at: [Link]
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Grybaitė, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. Available at: [Link]
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Wang, Y., et al. (2023). Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. PubMed. Available at: [Link]
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Khan, I., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed. Available at: [Link]
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Yanni, A. S. (2025). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. ResearchGate. Available at: [Link]
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Sirin, Y., et al. (2025). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega. Available at: [Link]
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Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
As a drug development professional or synthetic chemist, managing the lifecycle of your chemical inventory is just as critical as the synthesis itself. Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a highly valuable chiral building block frequently utilized in peptidomimetic synthesis and active pharmaceutical ingredient (API) development. However, its structural features dictate specific, non-negotiable end-of-life handling procedures.
This guide provides authoritative, step-by-step operational protocols for the safe disposal of this compound, ensuring your laboratory maintains strict environmental compliance, operational safety, and scientific integrity.
Chemical Profiling & Hazard Causality
To design a self-validating disposal protocol, we must first understand the chemical reactivity of the waste we are managing. Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate features two primary reactive moieties:
-
Secondary Amine (Pyrrolidine ring): Acts as a nucleophile and a weak base. It is highly susceptible to oxidation.
-
Methyl Ester: Susceptible to hydrolysis under strongly acidic or basic conditions, which can generate methanol (a flammable, toxic byproduct) and the corresponding carboxylic acid.
Operational Causality: Because of these functional groups, waste solutions containing this compound must never be mixed with strong oxidizers (e.g., peroxides, nitric acid) or concentrated acids/bases. Mixing with oxidizers can lead to rapid exothermic reactions and container rupture, while extreme pH environments will cause ester hydrolysis, leading to unexpected pressure buildup from methanol volatilization[1].
Waste Segregation Logistics & SAA Compliance
Under the Resource Conservation and Recovery Act (RCRA), laboratory waste must be managed at or near the point of generation in a designated Satellite Accumulation Area (SAA)[2].
The SAA Self-Validating System
To ensure compliance and safety, your SAA must operate as a closed, self-validating system:
-
Compatibility Check: Always use High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers, as trace acidic impurities can corrode the metal, leading to leaks[3].
-
Volume Limits: SAAs are limited to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. Once a container is full, EPA regulations mandate it must be transferred to a Central Accumulation Area (CAA) within 72 hours[3].
-
Labeling: Containers must be labeled with the words "Hazardous Waste" and the specific chemical constituents (no abbreviations) the moment the first drop of waste enters the container[4].
Workflow for segregating methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate waste streams.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste Management (Reaction Mother Liquors)
Most waste involving this compound will be in the form of solvent solutions (e.g., post-reaction filtrates or chromatography fractions).
-
Characterize the Solvent Matrix: Determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Ethyl Acetate, Methanol, Hexanes).
-
Verify pH: Use pH indicator strips to test the waste solution. Causality: Ensure the pH is between 6.0 and 8.0. If the solution is highly basic or acidic, carefully neutralize it in a fume hood before capping to prevent ester hydrolysis and subsequent gas evolution[2].
-
Transfer to SAA: Using a designated funnel, pour the liquid into the appropriate HDPE waste carboy (Halogenated vs. Non-Halogenated).
-
Seal and Document: Remove the funnel immediately after use. Cap the container tightly. Update the waste log attached to the container with the estimated mass/volume of the pyrrolidine derivative added[3].
Protocol B: Solid Waste Management (Consumables & Pure Powder)
This includes contaminated silica gel, empty reagent vials, weighing boats, and contaminated PPE.
-
Deactivate Reactive Residues: If disposing of an empty reagent vial, perform a "triple rinse" using a compatible non-halogenated solvent (e.g., acetone or methanol)[1]. Add the rinsate to the Liquid Non-Halogenated Waste stream.
-
Containment: Place the dried, rinsed vial, along with contaminated gloves and weighing boats, into a puncture-resistant, transparent plastic bag.
-
Secondary Bagging: Place the primary bag into the designated Solid Hazardous Waste drum.
-
Labeling: Ensure the drum is clearly labeled "Solid Hazardous Waste - Toxic/Irritant Organic Contaminants"[4].
Quantitative Waste Management Data
To streamline your laboratory's waste profiling, utilize the following standardized parameters for Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate disposal:
| Waste Stream Type | Primary Contaminants | Approved Container | Max SAA Storage Time | Final Disposal Method |
| Non-Halogenated Liquid | EtOAc, MeOH, Pyrrolidine deriv. | HDPE Carboy | 72 hours (once full) | Fuel Blending / Incineration |
| Halogenated Liquid | DCM, Chloroform, Pyrrolidine deriv. | Glass or HDPE | 72 hours (once full) | High-Temp Incineration |
| Solid Waste | Silica gel, PPE, Glassware | Poly-lined Drum | 72 hours (once full) | Landfill / Incineration |
| Aqueous Waste | Water, trace organics, salts | HDPE Carboy | 72 hours (once full) | Wastewater Treatment (via EHS) |
Note: Never dispose of this compound down the sink drain. It does not meet the EPA or ACS criteria for drain disposal due to its organic nature and potential aquatic toxicity[5],[6].
Emergency Spill Response Plan
In the event of a spill, immediate action is required to mitigate inhalation and dermal exposure risks. The compound is a known irritant.
Emergency response pathway for methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate spills.
Spill Protocol (Minor Spills < 500g/mL):
-
Isolate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is open to maximize ventilation.
-
Protect: Don fresh nitrile gloves, safety goggles, and a lab coat.
-
Absorb: If liquid, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust. If solid, gently sweep up the powder using a static-free brush to avoid aerosolizing the compound.
-
Dispose: Transfer the absorbed material into a compatible solid waste container, label it as "Hazardous Spill Cleanup Material," and request an immediate EHS pickup[3].
References
1.[5] American Chemical Society (ACS). Hazardous Waste and Disposal Guidelines. Retrieved from:[Link] 2.[2] Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from:[Link] 3.[6] Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from:[Link] 4.[3] Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. Retrieved from:[Link] 5.[4] Lab Manager. Managing Hazardous Chemical Waste in the Lab. Retrieved from:[Link] 6.[1] National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from:[Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. acs.org [acs.org]
- 6. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
Executive Safety Summary & Risk Categorization
Compound: Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate (and its Hydrochloride salt) CAS: 2170170-16-6 (HCl salt reference) Molecular Class: Chiral secondary amine ester / Phenylpyrrolidine derivative.[1]
As a Senior Application Scientist, I must emphasize that while Safety Data Sheets (SDS) for specific stereoisomers often default to generic "Irritant" classifications (H315, H319, H335), this compound is a pharmacologically active scaffold .[1] Phenylpyrrolidines are frequently utilized as precursors for HCV inhibitors (e.g., Ombitasvir analogs) and CNS-active agents.[1]
Therefore, you must treat this not merely as a chemical irritant, but as a "Band 3" compound (Potent/Bioactive Intermediate) until specific toxicological data proves otherwise. [1]
Core Hazards:
-
Acute: Severe eye and skin irritation; respiratory tract irritation (dust/aerosol).[1]
-
Chronic/Latent: Potential reproductive toxicity (structural analog to NMP/pyrrolidones) and specific target organ toxicity (CNS).[1]
-
Physicochemical: The free base is prone to hydrolysis and oxidation; the HCl salt is hygroscopic and static-prone.[1]
PPE Matrix: The "Barrier-in-Depth" Approach
Do not rely on a single layer of protection.[1] This matrix defines the PPE based on the state of the matter, which dictates the permeation risk.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Phase (Synthesis/Work-up) | Rationale & Causality |
| Hand Protection | Double Nitrile (min 5 mil outer).[1] Change every 60 mins. | Laminate (Silver Shield) under Nitrile.[1] | Amine esters in halogenated solvents (DCM/CHCl3) permeate nitrile in <5 mins.[1] Laminate provides chemical resistance; nitrile provides dexterity.[1] |
| Eye/Face | Chemical Goggles (ANSI Z87.1+).[1] | Chemical Goggles + Face Shield (if >100mL).[1] | Safety glasses are insufficient for amines, which can cause irreversible corneal opacity upon contact. |
| Respiratory | Fume Hood (Sash at 18").[1] If open bench: N95/P100 (Not recommended). | Fume Hood (Mandatory). | The HCl salt forms fine, static-charged dust.[1] Inhalation allows rapid systemic absorption of the bioactive amine. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves .[1] | Chemical Resistant Apron (over coat).[1] | Protects wrists/forearms (the most common exposure site) during reaching movements inside the hood. |
Operational Protocols: Self-Validating Systems
Protocol A: Safe Weighing of Static-Prone Solids
Context: The hydrochloride salt of this compound is often a fluffy, electrostatic solid. Standard weighing leads to particle drift (exposure risk).[1]
-
Engineering Control: Place the analytical balance inside a powder containment hood or a flow-restricted fume hood.[1]
-
Static Neutralization: Use an Ionizing Gun or Staticmaster brush on the weighing boat and spatula before touching the compound.[1]
-
Why: This prevents the "jumping" of particles, ensuring accurate mass and preventing bench contamination.
-
-
The "Coffin" Technique:
-
Place the receiving flask inside a secondary container (beaker).
-
Use a wide-mouth funnel.
-
After transfer, wipe the spatula with a solvent-dampened Kimwipe inside the hood immediately. Do not bring a dirty spatula out of the sash plane.
-
Protocol B: Solution Handling & Quenching
Context: Methyl esters are susceptible to hydrolysis.[1] The free amine can form carbamates with CO2 in the air.
-
Solvent Choice: When dissolving, avoid ketones (acetone) if the free amine is present to prevent Schiff base formation.[1] Use anhydrous DCM or THF.
-
Spill Validation: Place a Fluorescent Indicator or absorbent liner (benchkote) beneath the reaction setup.[1]
Visualization: Risk Assessment & Workflow
Figure 1: PPE Selection & Risk Logic Flow
This decision tree guides the researcher through the physical state of the compound to select the correct barrier.
Caption: Logic flow for selecting PPE based on physical state and solvent carrier risks.
Figure 2: Emergency Response Protocol
A specific workflow for exposure, prioritizing the "Amine Flush" technique.
Caption: Immediate response steps for amine/ester exposure. Note the prohibition on neutralizing agents in eyes.
Waste Disposal & Deactivation
Do NOT mix with Nitric Acid waste streams. Secondary amines (like this pyrrolidine derivative) react with nitrosating agents (nitrites, nitric acid) to form Nitrosamines , which are potent carcinogens [1].[1]
Disposal Protocol:
-
Segregation: Collect in a dedicated "Basic Organic Waste" container.
-
Labeling: Explicitly label as "Contains Amines/Pyrrolidines."
-
Deactivation (Small Spills only):
-
Absorb with vermiculite or sand.
-
Treat with dilute acetic acid (to protonate the amine, reducing volatility) before sealing in a waste jar.
-
References
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3] (Chapter 6: Working with Chemicals).
-
PubChem. (2023).[1] Compound Summary: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (Analogous Hazard Data).[1] National Library of Medicine. [1]
-
Fisher Scientific. (2021).[1][4] Safety Data Sheet: Proline Derivatives.
-
Occupational Safety and Health Administration (OSHA). (2023).[1] Personal Protective Equipment Standards (29 CFR 1910.132).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
